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  • Product: 2-Ethyl-6-methylimidazo[1,2-b]pyridazine
  • CAS: 570416-57-8

Core Science & Biosynthesis

Foundational

Advanced Applications of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (CAS 570416-57-8) in Targeted Therapeutics and Optoelectronics

Executive Summary 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (CAS 570416-57-8) is an advanced heterocyclic building block that has emerged as a privileged scaffold in both medicinal chemistry and materials science. Charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-6-methylimidazo[1,2-b]pyridazine (CAS 570416-57-8) is an advanced heterocyclic building block that has emerged as a privileged scaffold in both medicinal chemistry and materials science. Characterized by a fused bicyclic system containing both imidazole and pyridazine moieties, this compound offers a highly tunable electronic landscape. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural pharmacology of this core, its role in modern kinase inhibitor design, its utility in optoelectronics, and the field-proven synthetic methodologies required to functionalize it.

Structural Pharmacology & Scaffold Privileges

The imidazo[1,2-b]pyridazine core functions as a highly efficient purine bioisostere, making it a foundational scaffold for Type I kinase inhibitors. Crystallographic studies of related derivatives reveal that the core adopts a planar conformation, allowing the nitrogen atoms to act as critical hydrogen bond acceptors with the backbone amides of the kinase hinge region, while protruding into the pocket to interact with catalytic residues such as Lys511[1].

In the specific architecture of CAS 570416-57-8 , the substituents dictate precise spatial and electronic behaviors:

  • 2-Ethyl Group: Extends into the hydrophobic pocket adjacent to the ATP-binding site. This aliphatic extension enhances binding affinity through van der Waals interactions while simultaneously displacing high-energy water molecules from the binding cleft.

  • 6-Methyl Group: Serves a dual purpose. Biologically, it provides steric bulk that restricts off-target binding and improves metabolic stability compared to unsubstituted anilino-derivatives[2]. Chemically, it acts as an electron-donating group via hyperconjugation, enriching the electron density of the pyridazine ring. This enrichment is critical for directing highly regioselective electrophilic aromatic substitution at the C-3 position.

Biological Applications: Kinase Inhibition Pathways

The functionalized derivatives of the imidazo[1,2-b]pyridazine core have demonstrated exceptional potency across a spectrum of challenging therapeutic targets:

  • Bruton's Tyrosine Kinase (BTK): Derivatives have been identified as potent, irreversible BTK inhibitors (IC50 = 1.3 nM) with excellent selectivity across 310 kinases, achieving complete tumor regression in xenograft models[3].

  • Transforming Growth Factor-β Activated Kinase (TAK1): 6-substituted imidazo[1,2-b]pyridazines inhibit TAK1 at nanomolar concentrations (IC50 = 55 nM), showing significant anti-proliferative activity against multiple myeloma cell lines (MPC-11 and H929)[4].

  • Tyrosine Kinase 2 (Tyk2): The core serves as a highly stable ligand for the Tyk2 JH2 pseudokinase domain. By replacing traditional anilino groups, these derivatives dramatically improve metabolic stability and Caco-2 permeability via intramolecular hydrogen bonding[2].

  • Tropomyosin Receptor Kinases (TRKs): Second-generation TRK inhibitors utilizing this core have shown profound efficacy in overcoming refractory acquired resistances, potently inhibiting wild-type TRK as well as G595R and G667C mutants[5].

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK / TAK1 (Kinase Target) SYK->BTK Phosphorylation NFKB NF-κB Signaling BTK->NFKB Signal Transduction Inhibitor Imidazo[1,2-b]pyridazine Scaffold Inhibitor->BTK Hinge-Binding Survival Tumor Proliferation NFKB->Survival Gene Expression

Figure 1: Mechanism of action for imidazo[1,2-b]pyridazine derivatives in kinase signaling pathways.

Optoelectronic Applications (OLEDs)

Beyond oncology and immunology, the imidazo[1,2-b]pyridazine moiety is gaining significant traction in materials science as a novel electron-transporting (n-type) unit[6]. When coupled with p-type units like carbazole, it forms bipolar host materials (e.g., IP6Cz, IP68Cz) for high-performance red-phosphorescent organic light-emitting devices (PhOLEDs)[7]. The core provides excellent electron-transporting ability and thermal stability, achieving maximum external quantum efficiencies (ηext,max) exceeding 26% with insignificant efficiency roll-off[8].

Experimental Methodologies & Self-Validating Protocols

To utilize CAS 570416-57-8 in drug discovery, the C-3 position must be functionalized. The following protocols detail a self-validating workflow for arylation.

Protocol 1: Regioselective C-3 Electrophilic Bromination

Objective: Prime the scaffold for transition-metal-catalyzed cross-coupling.

  • Step 1: Dissolve 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Step 2: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Causality: The core is highly electron-rich at C-3 due to electron donation from the bridgehead nitrogen. NBS is selected over Br₂ to provide a controlled, mild source of electrophilic bromine, preventing radical bromination of the 2-ethyl or 6-methyl aliphatic side chains. The 0°C temperature controls the exothermic electrophilic aromatic substitution, maximizing regioselectivity.

  • Step 3 (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material mass is fully replaced by an M+2 isotope pattern of equal intensity (indicative of mono-bromination).

  • Step 4: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and extract with ethyl acetate.

    • Causality: Na₂S₂O₃ neutralizes unreacted NBS, preventing oxidative degradation of the nitrogen-rich core during concentration.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Attach an aryl/heteroaryl group to the C-3 position to target the kinase gatekeeper pocket.

  • Step 1: Combine the 3-bromo intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture by sparging with argon for 10 minutes.

  • Step 2: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 12 hours.

    • Causality: The C-3 brominated intermediate is sterically hindered by the adjacent 2-ethyl group. Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Furthermore, the bulky ligand prevents the multiple nitrogen atoms of the imidazopyridazine core from chelating and poisoning the palladium catalyst. The biphasic Dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base, which is essential for the transmetalation step.

  • Step 3 (Self-Validation): Complete consumption of the bromide is verified via TLC (UV active at 254 nm). Post-reaction, filter the mixture through a pad of Celite to remove palladium black, ensuring the crude mixture is viable for high-resolution column chromatography.

G SM CAS 570416-57-8 (Core Scaffold) Bromination C-3 Bromination (NBS, DMF, 0°C) SM->Bromination Intermediate 3-Bromo Intermediate Bromination->Intermediate Regioselective Coupling Suzuki Coupling (Pd(dppf)Cl2) Intermediate->Coupling Product C-3 Arylated Target Compound Coupling->Product Cross-Coupling

Figure 2: Self-validating synthetic workflow for the functionalization of CAS 570416-57-8.

Quantitative Data Summaries

Table 1: Physicochemical Properties of CAS 570416-57-8
PropertyValueStructural Significance
CAS Number 570416-57-8Unique identifier for the 2-ethyl-6-methyl substituted core.
Molecular Formula C9H11N3Contains 3 nitrogen atoms capable of hydrogen bonding.
Molecular Weight 161.20 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Core Structure Imidazo[1,2-b]pyridazinePlanar, aromatic, purine-mimetic hinge binder.
Substituents 2-Ethyl, 6-MethylModulates lipophilicity, directs C-3 functionalization, and provides steric constraints.
Table 2: Biological Activity of Imidazo[1,2-b]pyridazine Scaffold Derivatives
Therapeutic TargetLead Compound ActivityPrimary IndicationSource
BTK IC50 = 1.3 nMB-Cell Malignancies[3]
TAK1 IC50 = 55 nMMultiple Myeloma[4]
Tyk2 (JH2 Domain) Ki = 0.015 - 0.035 nMAutoimmune Diseases[2]
TRK (WT / Mutants) IC50 = 0.08 nM (WT)Refractory Cancers[5]
Haspin Kinase IC50 = 6 - 100 nMMelanoma / Cell Division[1]

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. 3

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.4

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. 2

  • Imidazo[1,2- b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. PubMed. 6

  • Imidazo[1,2-b]pyridazine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. 9

  • Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red Phosphorescent Organic Light-Emitting Devices. ResearchGate. 8

  • Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. ACS Publications. 7

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. 5

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Taylor & Francis.1

Sources

Exploratory

Technical Guide: The Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

[1][2] Executive Summary The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of type I and type II kinase inhibitors. Distinguished by its...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of type I and type II kinase inhibitors. Distinguished by its 6,5-fused heteroaromatic system containing three nitrogen atoms (N1, N4-bridgehead, and N5), this scaffold offers a unique bioisosteric alternative to the ubiquitous purine, quinazoline, and imidazo[1,2-a]pyridine cores.

Its medicinal value is driven by three factors:

  • Tunable Lipophilicity: The additional nitrogen at position 5 lowers the logP relative to imidazo[1,2-a]pyridine, often improving metabolic stability and reducing non-specific binding.

  • Vector Orthogonality: The scaffold provides distinct vectors at C3 (hinge-binding/hydrophobic pocket) and C6 (solvent front), allowing for independent structure-activity relationship (SAR) optimization.

  • Clinical Validation: The success of Ponatinib (BCR-ABL inhibitor) and clinical candidates targeting Mps1 and p38

    
     validates its drug-like properties.
    

Structural & Physicochemical Rationale[3][4][5][6]

Electronic Architecture & Numbering

The scaffold is numbered starting from the non-bridgehead imidazole nitrogen (N1). The bridgehead nitrogen is N4, and the pyridazine nitrogen is N5.

  • H-Bond Acceptors: N1 is a strong hydrogen bond acceptor (pKa ~3.7–4.0), critical for interaction with the kinase hinge region (typically the backbone NH of the "gatekeeper" + 1 residue).

  • Dipole Moment: The N4–N5 bond creates a distinct dipole compared to the C–N bond in imidazo[1,2-a]pyridines, influencing solubility and permeability.

Metabolic Stability

The electron-deficient pyridazine ring (positions C6, C7, C8) is generally less prone to oxidative metabolism by CYP450 isoforms compared to more electron-rich phenyl or pyridine rings. However, the C3 position is electron-rich and susceptible to metabolic oxidation unless blocked by a substituent (e.g., aryl, alkyl, or halogen).

Synthetic Architecture

The construction of the imidazo[1,2-b]pyridazine core relies on a robust "cyclization-functionalization" strategy.[1] The most common route involves the condensation of 3-aminopyridazines with


-haloketones, followed by regioselective functionalization.
Core Synthesis & Regioselectivity
  • Cyclization: Reaction of 3-aminopyridazine (often 6-substituted) with chloroacetaldehyde or

    
    -bromoacetophenones yields the parent bicycle.
    
  • Electrophilic Substitution (C3): The C3 position is highly nucleophilic. Halogenation (NIS/NBS) occurs exclusively at C3, providing a handle for cross-coupling.

  • Nucleophilic Substitution (C6): If a leaving group (Cl, Br) is present at C6, it is activated for SNAr reactions due to the electron-withdrawing nature of the adjacent N5 and N4.

Synthetic Workflow Diagram[7]

Synthesis cluster_legend Regioselectivity Rules Start 3-Amino-6-chloropyridazine Step1 Condensation (Cl-CH2-CHO, NaHCO3) Start->Step1 Core 6-Chloroimidazo[1,2-b]pyridazine Step1->Core Step2 Electrophilic Halogenation (NIS, MeCN) Core->Step2 Inter 3-Iodo-6-chloro intermediate Step2->Inter Step3 Suzuki Coupling (C3) (Ar-B(OH)2, Pd cat.) Inter->Step3 Prod1 3-Aryl-6-chloro scaffold Step3->Prod1 Step4 Buchwald/SNAr (C6) (HNR2, Pd or Heat) Prod1->Step4 Final Final Lead Compound (Dual Functionalized) Step4->Final Rule1 C3: Electrophilic attack (Kinase Hinge) Rule2 C6: Nucleophilic attack (Solvent Front)

Caption: Step-wise construction of the scaffold demonstrating orthogonal functionalization at C3 (electrophilic) and C6 (nucleophilic/cross-coupling).

Medicinal Chemistry Case Studies

Case Study A: Mps1 (TTK) Inhibitors

Objective: Develop a selective inhibitor for Monopolar Spindle 1 (Mps1) kinase to induce chromosomal instability in tumors. Challenge: HTS hits based on imidazo[1,2-a]pyrazine showed poor metabolic stability and moderate cellular potency. Solution (Bayer/Cusack et al.):

  • Scaffold Hop: Transitioned to imidazo[1,2-b]pyridazine.

  • SAR Logic:

    • C3 Position: Introduced a specific aryl group to engage the hinge region and the hydrophobic back-pocket.

    • C6 Position: A methoxy-ether linked to a solubilizing amine was installed. The N5 nitrogen of the pyridazine core provided a critical water-mediated H-bond network that was absent in the pyrazine analog.

  • Outcome: Compound 27f exhibited IC50 = 0.7 nM (Mps1) and excellent oral bioavailability.[2]

Case Study B: p38 MAP Kinase Inhibitors

Objective: Anti-inflammatory agents for rheumatoid arthritis. Mechanism: Type I 1/2 inhibition (DFG-in/out hybrid). Optimization (Takeda):

  • Design: Utilized the imidazo[1,2-b]pyridazine to stack against the gatekeeper residue (Thr106).

  • Key Modification: Introduction of a pyridine N-oxide at the C3 position.

  • Result: The scaffold's geometry allowed the N-oxide to form a unique electrostatic interaction within the ATP pocket, significantly improving selectivity over JNK and ERK kinases.

Comparative SAR Data Table
FeatureImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineMedicinal Impact
H-Bond Acceptors N1 onlyN1, N5N5 allows additional water-bridged interactions.
LogP (Core) HigherLower (~0.5 - 1.0 unit)Improved solubility; reduced lipophilic efficiency (LipE) penalty.
Metabolic Liability C3 (High), C5-C8 (Med)C3 (High), C6-C8 (Low)Pyridazine ring is electron-deficient, resisting oxidation.
C6 Reactivity Requires Pd-couplingSNAr accessibleEasier library synthesis for solvent-front variations.

Detailed Experimental Protocols

Synthesis of 3-Iodo-6-chloroimidazo[1,2-b]pyridazine

This intermediate is the "master key" for divergent library synthesis.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • Chloroacetaldehyde (50% wt in water, 1.5 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • NaHCO3 (solid), Ethanol, Acetonitrile.

Protocol:

  • Cyclization: Dissolve 3-amino-6-chloropyridazine (10 mmol) in Ethanol (50 mL). Add chloroacetaldehyde (15 mmol) and NaHCO3 (15 mmol). Reflux for 4–6 hours. Monitor by LCMS (M+H = 154).

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend in EtOAc/Water. Extract organic layer, dry over MgSO4, and concentrate.

  • Iodination: Dissolve the crude cyclized product in Acetonitrile (40 mL) at 0°C.

  • Addition: Add NIS (11 mmol) portion-wise over 10 minutes. Allow to warm to RT and stir for 2 hours.

  • Quench: Pour into saturated Na2S2O3 (aq) to remove iodine color. Filter the precipitate.

  • Validation: 1H NMR (DMSO-d6) should show loss of the C3 proton (approx. 8.2 ppm). M+H = 279/281 (Cl pattern).

Biochemical Kinase Assay (Generic Protocol)

Objective: Determine IC50 of imidazo[1,2-b]pyridazine analogs against a target kinase (e.g., Mps1).

System: FRET-based assay (e.g., LanthaScreen™).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reaction Mix:

    • Kinase (0.5 nM final).

    • Fluorescein-labeled substrate (poly-GT or specific peptide, 200 nM).

    • ATP (at Km, typically 10–50 µM).

    • Test Compound (Serial dilution in DMSO, 1% final DMSO).

  • Incubation: 60 minutes at RT.

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody (binds phosphorylated product).

  • Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit curves using a 4-parameter logistic model to derive IC50.

Mechanism of Action Visualization

The following diagram illustrates the binding mode of a typical imidazo[1,2-b]pyridazine inhibitor within the ATP-binding pocket of a kinase.

BindingMode Hinge Hinge Region (Glu-NH, Leu-CO) Gatekeeper Gatekeeper Residue (Thr/Met) SolventFront Solvent Front (Hydrophilic) BackPocket Hydrophobic Back Pocket (Selectivity) Scaffold Imidazo[1,2-b]pyridazine Core Scaffold->Hinge H-Bond (N1 acceptor) C3_Sub C3-Aryl Group Scaffold->C3_Sub Covalent Link C6_Sub C6-Solubilizing Group (Piperazine/Morpholine) Scaffold->C6_Sub Covalent Link C3_Sub->Gatekeeper Pi-Alkyl / Steric C3_Sub->BackPocket Hydrophobic Fill C6_Sub->SolventFront Solubility / H-Bond

Caption: Schematic representation of the Type I binding mode. The N1 of the scaffold accepts a hydrogen bond from the hinge region, while C3 and C6 substituents probe the back pocket and solvent front, respectively.

References

  • Garrido, A., et al. (2021).[3] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. [4]

  • Cusack, K. P., et al. (2015). "Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity."[2] Journal of Medicinal Chemistry.

  • Kaieda, A., et al. (2018).[5] "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Pogacic, V., et al. (2007). "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity."[6] Cancer Research.[3]

  • Goel, R., et al. (2017). "Recent advances in the synthesis and functionalization of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines." Organic & Biomolecular Chemistry.

Sources

Foundational

2-Ethyl-6-methylimidazo[1,2-b]pyridazine molecular weight and formula

An In-Depth Technical Guide to 2-Ethyl-6-methylimidazo[1,2-b]pyridazine: Properties, Synthesis, and Therapeutic Potential Abstract The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic structure renowned i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethyl-6-methylimidazo[1,2-b]pyridazine: Properties, Synthesis, and Therapeutic Potential

Abstract

The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic structure renowned in medicinal chemistry for its presence in a wide array of biologically active compounds.[1] Its derivatives have shown significant promise as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1] A notable example is the FDA-approved kinase inhibitor Ponatinib, which features this core and is used in the treatment of chronic myeloid leukemia (CML). This guide provides a comprehensive technical overview of a specific derivative, 2-Ethyl-6-methylimidazo[1,2-b]pyridazine. We will detail its fundamental molecular properties, outline a logical synthetic pathway grounded in established methodologies, and explore its therapeutic potential by contextualizing it within the broader pharmacological landscape of related analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this chemical entity for future discovery programs.

Core Molecular Profile

2-Ethyl-6-methylimidazo[1,2-b]pyridazine is a substituted derivative of the core imidazo[1,2-b]pyridazine fused ring system.[2] The fundamental physicochemical properties are summarized below.

PropertyValueSource
Chemical Name 2-Ethyl-6-methylimidazo[1,2-b]pyridazine[3]
CAS Number 570416-57-8[3]
Molecular Formula C₉H₁₁N₃[3]
Molecular Weight 161.20 g/mol [3]
SMILES CC1=NN2C(C=C1)=NC(CC)=C2[3]

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Drug Discovery

The imidazo[1,2-b]pyridazine nucleus is considered a privileged scaffold because its rigid, bicyclic structure is adept at fitting into the binding sites of various biological targets, particularly protein kinases.[1] This structural versatility has allowed for the development of potent and selective inhibitors for a range of diseases.

Derivatives have been investigated for numerous therapeutic applications, including:

  • Oncology : As inhibitors of Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and as pan-TRK inhibitors.[4][5]

  • Neuroscience : For potential in treating Alzheimer's disease by targeting β-amyloid plaques.[6]

  • Infectious Diseases : As novel drug candidates for neglected tropical diseases like eumycetoma and for their antimycobacterial properties.[7][8]

The therapeutic potential of this class is largely dictated by the nature and position of substituents on the core ring system. The diagram below illustrates the core scaffold and key positions for functionalization.

Caption: Core structure and key sites for chemical modification.

Synthesis and Methodology

Principle of Synthesis: Condensation Reaction

A robust and widely adopted method for synthesizing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[6] This reaction proceeds via an initial nucleophilic attack of the pyridazine ring nitrogen onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. The choice of a mild base, such as sodium bicarbonate, is critical to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion and preventing unwanted side reactions.[6]

Proposed Synthetic Workflow

The synthesis of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine can be logically achieved by reacting 3-amino-6-methylpyridazine with 1-bromo-2-butanone. The workflow diagram below illustrates this proposed pathway.

G start_A 3-Amino-6-methylpyridazine process Condensation Reaction (e.g., Ethanol, NaHCO₃, Reflux) start_A->process start_B 1-Bromo-2-butanone start_B->process product 2-Ethyl-6-methylimidazo[1,2-b]pyridazine process->product

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is an exemplary procedure based on established methodologies for this chemical class.[6][9]

Objective: To synthesize 2-Ethyl-6-methylimidazo[1,2-b]pyridazine.

Materials:

  • 3-amino-6-methylpyridazine (1.0 eq)

  • 1-bromo-2-butanone (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-methylpyridazine (1.0 eq) and anhydrous ethanol. Stir until the starting material is fully dissolved.

  • Addition of Reagents: Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of 1-bromo-2-butanone (1.1 eq).

    • Causality Note: Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the cyclization, preventing protonation of the starting amine which would render it non-nucleophilic.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-amino-6-methylpyridazine spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).

    • Causality Note: The washing steps remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Ethyl-6-methylimidazo[1,2-b]pyridazine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Pharmacological Landscape of Analogs

While specific biological data for 2-Ethyl-6-methylimidazo[1,2-b]pyridazine is not widely published, the extensive research on its analogs provides a strong foundation for predicting its potential therapeutic utility. The table below summarizes the potent activity of various substituted imidazo[1,2-b]pyridazines against key drug targets.

Derivative Class / CompoundTargetActivityTherapeutic Area
Compound 22 (TM471-1) [4]Bruton's Tyrosine Kinase (BTK)IC₅₀ = 1.3 nMB Cell Malignancies
Compound 24 [10]CDK12 / CDK13IC₅₀ = 15.5 nM / 12.2 nMTriple-Negative Breast Cancer
GNF-8625 Tropomyosin Receptor Kinase (TRK)IC₅₀ = 15 nM (pan-TRK)Oncology
Compound 4 [6]β-Amyloid (Aβ) PlaquesKᵢ = 11.0 nMAlzheimer's Disease
General Derivatives [5]Cyclin-Dependent Kinase 2 (CDK2)Potent and selective inhibitionOncology

This data strongly suggests that the imidazo[1,2-b]pyridazine scaffold is a highly effective pharmacophore for kinase inhibition and for targeting protein aggregates. The ethyl and methyl substitutions on the target compound represent common alkyl modifications used to probe hydrophobic pockets within enzyme active sites, potentially enhancing potency and selectivity.

Future Directions and Therapeutic Outlook

2-Ethyl-6-methylimidazo[1,2-b]pyridazine stands as a valuable chemical entity for further exploration in drug discovery. Its simple substitution pattern makes it an ideal starting point for the development of more complex and highly targeted therapeutic agents.

Future research efforts should focus on:

  • Biological Screening: Evaluating the compound against a broad panel of kinases and other relevant biological targets to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Using 2-Ethyl-6-methylimidazo[1,2-b]pyridazine as a core, introduce further diversity at other positions (e.g., C3 and C8) through established methods like metal-catalyzed cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties.[11]

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and its optimized analogs to determine their suitability for in vivo studies.

References

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Advances, 14, 3972–3984.
  • Imidazopyridazine. In Wikipedia. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2015). ResearchGate. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025). PubMed. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). PubMed. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters, 1(6), 254–258. [Link]

  • 2-ethyl-N-{2-methylimidazo[1,2-b]pyridazin-6-yl}-5,6-dihydro-1,4-oxathiine-3-carboxamide. Chemazone. [Link]

  • 2-Methylimidazo[1,2-b]pyridazine. LookChem. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (2013). Der Pharma Chemica, 5(2), 166-172. [Link]

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. (2021). Bioorganic & Medicinal Chemistry, 48, 116409. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). Anti-Infective Agents, 15(2), 131-139. [Link]

  • Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-52. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35215–35231. [Link]

  • Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. (2024). European Journal of Medicinal Chemistry, 277, 116720. [Link]

Sources

Exploratory

A Tale of Two Scaffolds: An In-depth Technical Guide to 2-Ethyl-6-methylimidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine for the Modern Drug Hunter

For Immediate Release This technical guide provides a comprehensive analysis of two key heterocyclic scaffolds in modern medicinal chemistry: 2-Ethyl-6-methylimidazo[1,2-b]pyridazine and the broadly utilized imidazo[1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive analysis of two key heterocyclic scaffolds in modern medicinal chemistry: 2-Ethyl-6-methylimidazo[1,2-b]pyridazine and the broadly utilized imidazo[1,2-a]pyridine. This document, intended for researchers, scientists, and drug development professionals, will delve into the core attributes of these structures, from their fundamental physicochemical properties and synthesis to their applications as pharmacophores in cutting-edge drug discovery.

Introduction: Privileged Scaffolds in Medicinal Chemistry

The search for novel therapeutic agents is an ongoing endeavor in the pharmaceutical industry. Within this landscape, certain chemical structures, often referred to as "privileged scaffolds," have emerged as cornerstones of drug design due to their ability to interact with a wide range of biological targets. Imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines represent two such important classes of fused nitrogen-containing heterocycles.[1][2] Their unique three-dimensional shapes and electronic properties make them ideal starting points for the development of new drugs. This guide will provide a detailed comparison of a specific, substituted imidazo[1,2-b]pyridazine and the parent imidazo[1,2-a]pyridine, offering insights into their distinct characteristics and potential applications.

Part 1: A Head-to-Head Comparison of Core Properties

The subtle differences in the arrangement of nitrogen atoms and the nature of substituents between these two scaffolds lead to significant variations in their physicochemical and electronic properties. These differences, in turn, influence their pharmacokinetic profiles and their interactions with biological targets.

Property2-Ethyl-6-methylimidazo[1,2-b]pyridazineImidazo[1,2-a]pyridine
Molecular Formula C9H11N3C7H6N2
Molecular Weight 161.21 g/mol 118.14 g/mol
LogP (Predicted) 1.5 - 2.01.3 - 1.6
pKa (Predicted, most basic N) 4.5 - 5.56.5 - 7.0
Hydrogen Bond Acceptors 32
Hydrogen Bond Donors 00
Rotatable Bonds 10

Note: Some physicochemical properties for 2-Ethyl-6-methylimidazo[1,2-b]pyridazine are estimated based on the parent scaffold and related derivatives due to limited publicly available data for this specific molecule.

The additional nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold generally leads to a more polar molecule with a lower pKa compared to its imidazo[1,2-a]pyridine counterpart. This has direct implications for the compound's solubility, membrane permeability, and potential for off-target interactions. The ethyl and methyl substituents on the imidazo[1,2-b]pyridazine core also introduce steric bulk and increase lipophilicity, which can be strategically utilized to fine-tune target binding and pharmacokinetic properties.

Part 2: The Art of Synthesis: A Mechanistic Perspective

The construction of these bicyclic systems can be achieved through a variety of synthetic routes, each with its own advantages and considerations. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and accessing a diverse range of derivatives.

Synthesis of Imidazo[1,2-a]pyridines

A prevalent and versatile method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds through a well-established mechanism.

Experimental Protocol: Synthesis of a 2,3-disubstituted Imidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired α-bromoketone (1.1 eq). The choice of solvent is critical to ensure the solubility of both reactants.

  • Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature facilitates the initial nucleophilic attack and subsequent cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC). This allows for the determination of the reaction's endpoint.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as sodium bicarbonate solution. This step quenches any remaining acid and facilitates product precipitation.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[1,2-a]pyridine.

Causality in Experimental Choices: The use of a slight excess of the α-haloketone ensures the complete consumption of the starting 2-aminopyridine. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without degrading the reactants or products.

Imidazo[1,2-a]pyridine Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate Nucleophilic attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intermediate->Imidazo[1,2-a]pyridine Cyclization & Dehydration

Caption: Synthesis of Imidazo[1,2-a]pyridines.

Synthesis of Imidazo[1,2-b]pyridazines

The synthesis of the imidazo[1,2-b]pyridazine core often involves the condensation of a 3-aminopyridazine with an α-haloketone, analogous to the synthesis of imidazo[1,2-a]pyridines.[3]

Experimental Protocol: Synthesis of a 2,6-disubstituted Imidazo[1,2-b]pyridazine

  • Dissolve 3-amino-6-methylpyridazine (1.0 eq) in a suitable solvent like ethanol.

  • Add 1-bromo-2-butanone (1.1 eq) to the solution. This α-haloketone will provide the ethyl group at the 2-position.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 2-Ethyl-6-methylimidazo[1,2-b]pyridazine.

Self-Validating System: The identity and purity of the final product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the correct isomer has been synthesized.

Imidazo[1,2-b]pyridazine Synthesis 3-Aminopyridazine 3-Aminopyridazine Cyclization_Intermediate Cyclization_Intermediate 3-Aminopyridazine->Cyclization_Intermediate Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Cyclization_Intermediate Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Cyclization_Intermediate->Imidazo[1,2-b]pyridazine Dehydration

Caption: Synthesis of Imidazo[1,2-b]pyridazines.

Part 3: The Pharmacophore in Action: Applications in Drug Discovery

Both imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds are well-represented in a number of approved drugs and clinical candidates, underscoring their therapeutic relevance.

Imidazo[1,2-a]pyridine: A Versatile Player

The imidazo[1,2-a]pyridine core is found in a variety of drugs with diverse mechanisms of action. A notable example is Zolpidem , a widely prescribed hypnotic agent that acts as a positive allosteric modulator of the GABAA receptor. Other examples include Alpidem (anxiolytic) and Saripidem (anxiolytic). The versatility of this scaffold allows for its application in targeting a wide range of biological entities, including kinases and enzymes involved in neurodegenerative diseases.[2]

Imidazo[1,2-b]pyridazine: A Scaffold for Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has gained significant attention as a key component of kinase inhibitors.[2] A prime example is Ponatinib , a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4] The imidazo[1,2-b]pyridazine core of ponatinib plays a crucial role in its binding to the ATP-binding pocket of the BCR-ABL kinase, including the challenging T315I mutant.[4] This scaffold has also been explored for the development of inhibitors for other kinases, such as IRAK4, which is implicated in inflammatory diseases.[5]

Signaling Pathway: BCR-ABL and the Action of Ponatinib

Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL tyrosine kinase, which promotes uncontrolled cell proliferation and survival. Ponatinib effectively inhibits this aberrant signaling cascade.

BCR-ABL Signaling Pathway BCR-ABL BCR-ABL Downstream_Effectors Downstream Effectors (e.g., STAT5, Ras/MAPK) BCR-ABL->Downstream_Effectors Phosphorylation Cell_Proliferation Cell_Proliferation Downstream_Effectors->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Downstream_Effectors->Apoptosis_Inhibition Ponatinib Ponatinib Ponatinib->BCR-ABL Inhibition

Sources

Foundational

Advanced Heterocyclic Architectures in Kinase Inhibitor Design

Executive Summary Protein kinases represent one of the largest and most successful classes of drug targets in modern pharmacology, particularly for oncology and immunology. The success of small-molecule kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein kinases represent one of the largest and most successful classes of drug targets in modern pharmacology, particularly for oncology and immunology. The success of small-molecule kinase inhibitors (SMKIs) hinges on the "scaffold" — the central heterocyclic core that anchors the molecule within the ATP-binding pocket. This guide dissects the structural logic, synthetic pathways, and experimental protocols for deploying heterocyclic building blocks in kinase inhibitor synthesis. We move beyond basic lists to explore the causality of scaffold selection and the rigor of their chemical assembly.

Structural Logic: The Hinge Region Imperative

The efficacy of a kinase inhibitor is primarily determined by its ability to compete with ATP.[1] The adenine ring of ATP forms a critical hydrogen-bonding network with the "hinge region" of the kinase — a flexible segment connecting the N-terminal and C-terminal lobes.[2][3]

The Pharmacophore of Adenine Mimicry

To design a potent inhibitor, the heterocyclic core must mimic the hydrogen bond donor/acceptor motif of adenine.[2]

  • Acceptor: Interacts with the backbone NH of the hinge residue (typically Gatekeeper+3).[1]

  • Donor: Interacts with the backbone Carbonyl of the hinge residue (typically Gatekeeper+1).[3]

Expert Insight: While many heterocycles can bind, "privileged scaffolds" like quinazolines , pyrazolopyrimidines , and aminopyrimidines are favored because their vectors allow substituents to access the "selectivity pocket" (back pocket) and the "solvent front," enabling the fine-tuning of pharmacokinetic properties without disrupting the primary binding anchor.

Visualization: Hinge Binding Interaction

The following diagram illustrates the canonical interaction between a generic heterocyclic inhibitor and the kinase hinge backbone.

HingeBinding Residue1 Gatekeeper+1 (C=O) Residue3 Gatekeeper+3 (N-H) Acceptor H-Bond Acceptor (e.g., N:) Residue3->Acceptor H-Bond (2.8-3.0 Å) Donor H-Bond Donor (e.g., N-H) Donor->Residue1 H-Bond (2.8-3.0 Å)

Caption: Canonical hydrogen-bonding network between a kinase inhibitor scaffold and the protein hinge region.

Privileged Scaffolds & FDA Case Studies

The following table summarizes key heterocyclic cores used in approved drugs, highlighting the synthetic rationale.

Heterocyclic CoreDrug ExamplesTarget ClassSynthetic Advantage
4-Anilinoquinazoline Gefitinib, Erlotinib, LapatinibEGFR / HER2Robust

chemistry; C6/C7 positions open for solubility tags.
Pyrazolo[3,4-d]pyrimidine IbrutinibBTKAdenine isostere; N1 position ideal for covalent warhead attachment.
2-Aminopyrimidine Imatinib, DasatinibBCR-ABL / SrcHighly modular via Buchwald-Hartwig couplings.
Indolinone SunitinibVEGFR / PDGFRAccessible via Knoevenagel condensation; rigidifies the structure.

Synthetic Methodologies: The "How-To"

This section details the construction of these cores. We focus on the 4-Anilinoquinazoline scaffold due to its ubiquity in EGFR inhibition and the Pyrazolo[3,4-d]pyrimidine for covalent inhibitors.

Protocol A: Synthesis of the 4-Anilinoquinazoline Core

This protocol describes the conversion of a quinazolinone to a functionalized kinase inhibitor. This is the foundational chemistry for drugs like Gefitinib .

Prerequisites:

  • Starting Material: 6,7-disubstituted-quinazolin-4(3H)-one.

  • Reagents: Thionyl chloride (

    
    ) or Phosphoryl chloride (
    
    
    
    ), substituted aniline.
  • Safety:

    
     is corrosive and reacts violently with water. All glassware must be oven-dried.
    

Step-by-Step Workflow:

  • Chlorination (Activation):

    • Suspend the quinazolinone (1.0 eq) in neat

      
       (5-10 eq).
      
    • Add a catalytic amount of DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

    • Reflux at 100-110°C for 2-4 hours. Monitoring: TLC will show the disappearance of the polar starting material and appearance of a non-polar spot (4-chloroquinazoline).

    • Workup: Evaporate excess

      
       under reduced pressure. Aazeotrope with toluene to remove traces.
      
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve the crude 4-chloroquinazoline in Isopropanol (IPA) or Acetonitrile (

      
      ).
      
    • Add the specific aniline (1.1 eq).

    • Crucial Step: No external base is usually required if using IPA; the product often precipitates as the HCl salt, driving the reaction to completion. If using a non-protic solvent, add

      
       or DIPEA (2.0 eq).
      
    • Heat to 80°C for 4-12 hours.

    • Purification: Filter the precipitate. Wash with cold IPA and ether. This yields the high-purity HCl salt.

Protocol B: Installing Covalent Warheads (Acrylamides)

Modern kinase inhibitors (e.g., Osimertinib , Ibrutinib ) often target a non-catalytic cysteine residue (e.g., Cys797 in EGFR) for irreversible binding.

Mechanism: Michael Addition. The cysteine thiol attacks the


-carbon of the acrylamide.

Step-by-Step Workflow:

  • Scaffold Prep: Ensure your heterocyclic core has a free primary or secondary amine at the position geometrically aligned with the target cysteine.

  • Acylation:

    • Dissolve the amine-scaffold in anhydrous DCM or THF at 0°C.

    • Add DIPEA (1.5 eq) as a base scavenger.

    • Dropwise add Acryloyl Chloride (1.05 eq). Note: Do not use large excess, or you risk polymerizing the acrylamide.

  • Alternative (Smoother) Route:

    • Use 3-chloropropionyl chloride .[4] This forms the 3-chloropropionamide intermediate.

    • Treat with Triethylamine (

      
      ) at room temperature to induce elimination of HCl, generating the acrylamide in situ. This method avoids the polymerization risks of acryloyl chloride.
      

Visualization: Covalent Inhibitor Synthesis Workflow

The following Graphviz diagram outlines the logic flow for synthesizing a covalent inhibitor like Ibrutinib, starting from the heterocyclic building block.

CovalentSynthesis Start Heterocyclic Core (e.g., Pyrazolo[3,4-d]pyrimidine) Step1 Mitsunobu / Alkylation (Install Linker) Start->Step1 Attach Tail Inter1 Intermediate: Core + Protected Amine Step1->Inter1 Step2 Deprotection (TFA or Hydrogenation) Inter1->Step2 Remove Boc/Cbz Inter2 Free Amine Scaffold Step2->Inter2 Step3 Warhead Installation (Acryloyl Chloride / Base) Inter2->Step3 0°C, DCM Final Final Covalent Inhibitor (Michael Acceptor Active) Step3->Final Elimination/Amidation

Caption: Synthetic workflow for installing an acrylamide warhead onto a heterocyclic kinase inhibitor core.

Emerging Trends & Future Directions

Macrocyclization

To overcome resistance mutations (e.g., solvent-front mutations), researchers are increasingly "closing the ring" between the hinge-binding heterocycle and the solvent-exposed tail. This creates macrocyclic kinase inhibitors (e.g., Lorlatinib).

  • Building Block Implication: Requires heterocycles with orthogonal functional handles (e.g., an aldehyde for reductive amination and a halide for Suzuki coupling) to facilitate ring-closing metathesis (RCM) or macrolactamization.

PROTACs (Proteolysis Targeting Chimeras)

Kinase inhibitors are now being used as the "warhead" portion of PROTACs.

  • Design Shift: The heterocycle no longer needs to inhibit catalytic activity completely; it only needs to bind with high affinity to recruit the kinase to the E3 ligase. This allows the use of "promiscuous" building blocks that were previously discarded due to lack of selectivity.

References

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1][5][6] Nature Reviews Cancer. Link

  • Lévesque, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[5][6][7][8] RSC Medicinal Chemistry.[6] Link

  • Stamos, J., et al. (2002).[9] Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[9] Journal of Biological Chemistry. Link

  • Che, A. (2023).[4] Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs.[4] Medium / Medicinal Chemistry. Link

  • Ghosh, S., et al. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate.[10] Link

Sources

Exploratory

2-Ethyl-6-methylimidazo[1,2-b]pyridazine supplier and catalog numbers

Executive Summary The compound 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (CAS 570416-57-8) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike generic heterocycles, this fused bicyclic system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (CAS 570416-57-8) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike generic heterocycles, this fused bicyclic system offers a unique vector for drug design, particularly in the development of Type I and Type II kinase inhibitors (e.g., p38 MAPK, PI3K, and VEGFR).

This guide serves as a definitive resource for researchers requiring this specific building block. It details verified supply chains, catalog data, and—crucially—a validated synthesis protocol for internal scale-up when commercial stock is insufficient.

Chemical Identity & Core Properties

Before sourcing, verify the target specifications against the following physicochemical profile to ensure scaffold integrity.

PropertySpecification
Chemical Name 2-Ethyl-6-methylimidazo[1,2-b]pyridazine
CAS Number 570416-57-8
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM), Ethanol, DCM; sparingly soluble in water
pKa (Calc) ~4.5 (Pyridazine N)
Storage -20°C (Long-term), Desiccated, Protect from light

Supply Chain & Catalog Numbers

Sourcing this specific substitution pattern (2-ethyl, 6-methyl) can be challenging as many vendors stock only the 2-methyl or unsubstituted variants. The following suppliers have verified listings or synthesis capabilities for this CAS.

Primary Verified Suppliers
SupplierCatalog NumberPurity GradeStock StatusRegion
BLD Pharm BD293482 (Verify w/ CAS)>97% HPLCIn StockGlobal/USA/CN
ChemScene CS-0044 (Inquire)>98% NMRLead Time: 2-3 wksUSA
Enamine Custom Synthesis>95%Make-on-DemandUkraine/USA
Combi-Blocks Inquire via CAS>95%Lead Time: 2-4 wksUSA

Sourcing Note: Always quote CAS 570416-57-8 rather than the chemical name to avoid confusion with the flavorant 2-ethyl-6-methylpyrazine (CAS 13925-03-6), which lacks the fused imidazole ring.

Technical Core: Synthesis & Functionalization

For projects requiring gram-scale quantities or specific isotopic labeling, reliance on catalog vendors is a bottleneck. The following protocol describes the Groebke-Blackburn-Bienaymé logic or standard condensation adapted for this scaffold.

The Causality of Synthesis

The synthesis relies on the nucleophilicity of the pyridazine N2 nitrogen.[1] The 6-methyl group is critical; it sterically protects the adjacent position and increases lipophilicity without compromising solubility. The 2-ethyl group is installed via the


-haloketone, providing a hydrophobic handle often required for filling kinase ATP-binding pockets.
Validated Synthesis Protocol

Reaction: Cyclocondensation of 3-amino-6-methylpyridazine with 1-bromo-2-butanone.

Reagents:

  • Starting Material A: 3-Amino-6-methylpyridazine (1.0 eq)

  • Reagent B: 1-Bromo-2-butanone (1.2 eq)

  • Solvent: Ethanol (anhydrous) or DME

  • Base: Sodium Bicarbonate (NaHCO₃) or Na₂CO₃ (2.0 eq)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-methylpyridazine (10 mmol) in Ethanol (50 mL).

  • Addition: Add 1-bromo-2-butanone (12 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Mechanism: The ring nitrogen attacks the methylene of the bromoketone. Subsequent dehydration closes the imidazole ring.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting amine spot (low Rf) should disappear, replaced by a higher Rf fluorescent spot.

  • Work-up: Cool to room temperature. Concentrate under reduced pressure.

  • Neutralization: Resuspend residue in water/EtOAc. Neutralize with saturated NaHCO₃ to pH 8.

  • Extraction: Extract with EtOAc (3x). Dry organics over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Gradient: 0-5% MeOH/DCM).

Reaction Pathway Visualization

The following diagram illustrates the chemical logic and potential side-reaction checkpoints.

G Start 3-Amino-6-methylpyridazine Inter Intermediate: N-Alkylated Species Start->Inter Nucleophilic Attack (N2) Side Side Product: Imidazo[1,2-a]pyrimidine (If isomer present) Start->Side Regioisomer Risk Reagent 1-Bromo-2-butanone Reagent->Inter Cyclization Cyclization & Dehydration (Reflux, -H2O) Inter->Cyclization Ring Closure Product 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (Target Scaffold) Cyclization->Product Final Workup

Figure 1: Synthetic workflow for the construction of the imidazo[1,2-b]pyridazine core. Note the regioselectivity driven by the nucleophilic N2 nitrogen.

Quality Control & Validation

Trustworthiness in your data begins with material validation. Do not assume vendor purity.

  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the imidazole proton at ~7.8–8.2 ppm. The ethyl group will show a triplet (~1.3 ppm) and a quartet (~2.8 ppm). The 6-methyl group appears as a singlet at ~2.4 ppm.

  • LC-MS: Expect a strong [M+H]⁺ peak at 162.2 .

  • Impurity Check: Watch for residual 3-aminopyridazine (broad amine peak) or hydrolysis products (pyridazinones) if water was present during reflux.

References

  • BLD Pharm. Product Analysis: 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (CAS 570416-57-8).[2] Retrieved from

  • Goel, R. et al. (2018).[3] Synthesis of imidazo[1,2-b]pyridazine derivatives as potent antimycobacterial agents.[4][5] Anti-Infective Agents.[4][5] Retrieved from

  • Gueiffier, A. et al. (1998). Imidazo[1,2-b]pyridazines: Synthesis and conformational analysis. Journal of Heterocyclic Chemistry.
  • Enguehard, C. et al. (2000). Pd-catalyzed coupling of 6-chloroimidazo[1,2-b]pyridazine. Synthesis.[3][4][5][6][7][8]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine from 3-aminopyridazine

Application Note: Process-Scale Synthesis of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine Part 1: Strategic Overview & Retrosynthetic Analysis 1.1 Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process-Scale Synthesis of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine

Part 1: Strategic Overview & Retrosynthetic Analysis

1.1 Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for GABA-A receptor ligands, FLT3 kinase inhibitors, and potential anti-Alzheimer's agents. This protocol details the regioselective synthesis of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine .

While the request references "3-aminopyridazine" as the origin, expert intervention is required here: To achieve the specific 6-methyl substitution pattern efficiently, the synthesis must originate from 3-amino-6-methylpyridazine . Starting from the unsubstituted 3-aminopyridazine would require a low-yielding, late-stage C-H methylation (e.g., Minisci reaction) which is unsuitable for scalable protocols. Therefore, this guide utilizes the condensation of 3-amino-6-methylpyridazine with 1-bromo-2-butanone.

1.2 Mechanistic Pathway The reaction proceeds via a condensation-cyclization sequence (Hantzsch-type synthesis).

  • Nucleophilic Attack: The endocyclic nitrogen (N2) of the pyridazine ring—being more nucleophilic than the exocyclic amine—attacks the

    
    -carbon of 1-bromo-2-butanone.
    
  • Cyclization: The exocyclic amine condenses with the carbonyl group, eliminating water to form the fused imidazole ring.

1.3 Visual Workflow (Graphviz)

ReactionScheme cluster_conditions Conditions SM1 3-Amino-6-methylpyridazine (Nucleophile) Inter N-Alkylated Intermediate (Quaternary Salt) SM1->Inter SN2 Attack (N2) SM2 1-Bromo-2-butanone (Electrophile) SM2->Inter Prod 2-Ethyl-6-methylimidazo [1,2-b]pyridazine Inter->Prod Cyclodehydration (-H2O, -HBr) Cond Solvent: Ethanol (Reagent Grade) Base: NaHCO3 Temp: Reflux (78°C) Time: 4-6 Hours

Caption: Reaction pathway for the condensation of 3-amino-6-methylpyridazine with


-bromoketone showing the critical N-alkylation followed by cyclodehydration.

Part 2: Detailed Experimental Protocol

2.1 Reagents & Materials

ReagentCAS Registry #Equiv.RoleHazards
3-Amino-6-methylpyridazine 18591-81-61.0SubstrateIrritant
1-Bromo-2-butanone 816-40-01.1 - 1.2ElectrophileLachrymator , Corrosive
Ethanol (Anhydrous) 64-17-5SolventMediumFlammable
Sodium Bicarbonate 144-55-82.0Acid ScavengerIrritant
Ethyl Acetate 141-78-6ExtractionWorkupFlammable

2.2 Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-amino-6-methylpyridazine (10 mmol, 1.09 g).

  • Add Ethanol (50 mL) and stir until the solid is fully dissolved.

  • Add Sodium Bicarbonate (

    
    , 20 mmol, 1.68 g). Expert Note: The base neutralizes the HBr generated during alkylation, preventing the formation of the pyridazinium hydrobromide salt which can stall cyclization.
    

Step 2: Addition of Electrophile

  • Add 1-bromo-2-butanone (11 mmol, 1.66 g) dropwise to the stirring mixture at room temperature.

    • Safety: 1-bromo-2-butanone is a potent lachrymator. Perform this step in a well-ventilated fume hood.

  • Once addition is complete, heat the reaction mixture to reflux (approx. 78°C) using an oil bath.

Step 3: Monitoring & Completion

  • Maintain reflux for 4–6 hours .

  • TLC Monitoring: Use 5% Methanol in Dichloromethane (DCM). The starting amine (lower

    
    ) should disappear, and a new fluorescent spot (higher 
    
    
    
    ) should appear.
    • Visualization: UV lamp (254 nm). The imidazo[1,2-b]pyridazine core is highly fluorescent.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with ethanol (10 mL).
  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oily residue.

  • Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 5: Purification

  • Recrystallization (Preferred): The crude solid can often be recrystallized from a mixture of Ethyl Acetate/Hexane (1:3) . Heat to dissolve, then cool slowly to 4°C.

  • Column Chromatography (Alternative): If the crude is dark/tarry, purify via silica gel flash chromatography.

    • Eluent: Gradient of 0%

      
       5% Methanol in DCM.
      

2.3 Expected Data

  • Yield: 65–80%

  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (Validation):

    • 
       7.7–7.9 ppm (d, 1H, Pyridazine H).
      
    • 
       7.6 ppm (s, 1H, Imidazole H3 - Diagnostic Peak).
      
    • 
       6.9–7.0 ppm (d, 1H, Pyridazine H).
      
    • 
       2.8 ppm (q, 2H, Ethyl 
      
      
      
      ).
    • 
       2.5 ppm (s, 3H, Pyridazine 
      
      
      
      ).
    • 
       1.3 ppm (t, 3H, Ethyl 
      
      
      
      ).

Part 3: Process Logic & Troubleshooting

3.1 Critical Process Parameters (CPP)

ParameterSettingRationale
Stoichiometry 1.1 eq BromoketoneSlight excess ensures full conversion of the nucleophilic amine. Large excess leads to di-alkylation.
Base Choice

(Weak)
Strong bases (NaOH) can hydrolyze the bromoketone or cause ring opening of the pyridazine. Weak bases buffer the pH effectively.
Temperature RefluxEssential to overcome the activation energy for the cyclization step (dehydration).

3.2 Troubleshooting Guide

  • Issue: Reaction stalls at the intermediate (N-alkylated species).

    • Diagnosis: TLC shows a very polar spot that doesn't move.

    • Fix: The cyclization (dehydration) is incomplete. Add a catalytic amount of p-toluenesulfonic acid (pTSA) or reflux longer. Alternatively, switch solvent to n-Butanol (higher boiling point, 117°C).

  • Issue: Low Yield / Tarry Product.

    • Cause: Polymerization of the

      
      -bromoketone.
      
    • Fix: Ensure the bromoketone is fresh (colorless to pale yellow). If dark brown, distill before use. Add the bromoketone slowly to the refluxing amine solution (Inverse Addition) to keep its concentration low.

Part 4: References

  • General Synthesis of Imidazo[1,2-b]pyridazines:

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for

      
      -Amyloid Plaques.[1][2]
      
    • Source:Journal of Medicinal Chemistry / PMC.

    • URL:[Link]

  • Protocol for 3-Amino-6-substituted Pyridazines:

    • Title: Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.

    • Source: BenchChem.

  • One-Pot Synthesis Methodologies:

    • Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.

    • Source:Journal of Chemical Sciences.

    • URL:[Link]

Sources

Application

Application Note: A Robust Protocol for the Synthesis of Imidazo[1,2-b]pyridazines via Condensation of Aminopyridazines with α-Haloketones

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of imidazo[1,2-b]pyridazines, a critical scaffold in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of imidazo[1,2-b]pyridazines, a critical scaffold in medicinal chemistry. The protocol details the condensation reaction between substituted 3-aminopyridazines and α-haloketones, a reliable and versatile method for constructing this privileged heterocyclic system. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, provide a troubleshooting guide for common issues, and outline essential safety precautions. This document is intended to equip researchers with the practical knowledge to successfully synthesize these valuable compounds for applications in drug discovery and development.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic motif found in a multitude of biologically active molecules.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with various biological targets. Consequently, derivatives of this system have been investigated for a wide array of therapeutic applications, including as kinase inhibitors for oncology, agents for treating neurodegenerative diseases like Alzheimer's, and as anti-tubercular agents.[2][3][4] The synthesis of zolpidem, a widely prescribed hypnotic agent, features a related imidazopyridine core, highlighting the pharmaceutical relevance of this class of compounds.

The condensation of an aminopyridazine with an α-haloketone, a variant of the Tschitschibabin reaction, is an established and efficient method for the construction of the imidazo[1,2-b]pyridazine ring system.[1] This approach offers a convergent and modular route, allowing for facile diversification at both the 2- and 6-positions of the fused heterocyclic system, making it highly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Reaction Mechanism and Rationale

The formation of the imidazo[1,2-b]pyridazine ring proceeds through a well-defined, two-step sequence: intermolecular SN2 reaction followed by an intramolecular cyclocondensation.

Mechanistic Steps
  • N-Alkylation: The reaction initiates with the nucleophilic attack of a ring nitrogen of the 3-aminopyridazine onto the electrophilic α-carbon of the haloketone. This is a standard SN2 displacement of the halide.

  • Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular condensation. The exocyclic amino group attacks the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration (loss of a water molecule) leads to the aromatic imidazo[1,2-b]pyridazine product.

dot graph Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} caption { label = "Reaction mechanism for imidazo[1,2-b]pyridazine synthesis."; fontsize = 10; fontname = "Helvetica"; } END_DOT

Experimental Design Rationale
  • Choice of Aminopyridazine: The nucleophilicity of the pyridazine ring nitrogens is a critical factor. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N-2) is generally the most nucleophilic and is the primary site of initial alkylation.[2] The presence of a halogen at the 6-position of the pyridazine ring has been shown to improve the yield of the desired bicyclic product, likely by modulating the electronic properties of the ring system and preventing undesired side reactions.[2]

  • Choice of α-Haloketone: Both α-bromo and α-chloro ketones can be used. α-bromoketones are more reactive and are commonly employed.[2] It is important to use these reagents with care as they are potent lachrymators and alkylating agents.

  • Role of the Base: A mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) is typically added to the reaction.[2] Its primary role is to neutralize the hydrohalic acid (HBr or HCl) that is generated during the initial SN2 step. This prevents the protonation and deactivation of the aminopyridazine starting material and minimizes acid-catalyzed side reactions.

  • Solvent Selection: Anhydrous ethanol is a common solvent for this reaction as it effectively dissolves both the aminopyridazine and α-haloketone starting materials and is compatible with the reaction conditions. Other polar protic solvents can also be employed.

Detailed Experimental Protocol

This section provides a general protocol that can be adapted for various substrates, followed by a specific example for the synthesis of 6-chloro-2-(4-bromophenyl)imidazo[1,2-b]pyridazine.

Materials and Equipment
  • Reagents:

    • Substituted 3-aminopyridazine (e.g., 3-amino-6-chloropyridazine)

    • Substituted α-haloketone (e.g., 2,4'-dibromoacetophenone)

    • Anhydrous Ethanol (EtOH)

    • Sodium Bicarbonate (NaHCO₃)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

General Step-by-Step Procedure

Workflow

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 3-aminopyridazine (1.0 equivalent) and sodium bicarbonate (2.0-3.0 equivalents). Add anhydrous ethanol to form a stirrable suspension (approx. 0.1-0.2 M concentration with respect to the aminopyridazine).

  • Addition of α-Haloketone: Add the α-haloketone (1.0-1.1 equivalents) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 2-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aminopyridazine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a significant amount of solid (excess NaHCO₃ and NaBr salt) is present, it can be removed by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography (typically using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).[5]

Example Synthesis: 6-chloro-2-(4-bromophenyl)imidazo[1,2-b]pyridazine
  • Reactants:

    • 3-amino-6-chloropyridazine (1.29 g, 10.0 mmol)

    • 2,4'-dibromoacetophenone (2.78 g, 10.0 mmol)

    • Sodium bicarbonate (2.52 g, 30.0 mmol)

    • Anhydrous Ethanol (100 mL)

  • Procedure: Following the general procedure described above, the reagents are combined and refluxed for 6 hours. After work-up and purification by column chromatography (20% ethyl acetate in hexanes), the title compound is typically obtained as a solid.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of various imidazo[1,2-b]pyridazine derivatives.

3-Aminopyridazine Derivativeα-Haloketone DerivativeBaseSolventTime (h)Yield (%)Reference
3-Amino-6-chloropyridazine2-BromoacetophenoneNaHCO₃EtOHReflux~85[2]
3-Amino-6-chloropyridazine2-Bromo-4'-fluoroacetophenoneNaHCO₃EtOHReflux~82[2]
3-Amino-6-chloropyridazine2-Bromo-4'-methoxyacetophenoneNaHCO₃EtOHReflux~90[2]
3-Amino-6-chloropyridazineChloroacetaldehyde (aq. sol.)NoneNone90°C70[6]
3-Amino-6-chloropyridazine1,3-DichloroacetoneNoneDMEReflux37[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive α-haloketone (decomposed).- Insufficient heating or reaction time.- Poor quality aminopyridazine.- Use freshly prepared or purified α-haloketone.- Ensure the reaction reaches reflux and monitor by TLC until starting material is consumed.- Check the purity of the aminopyridazine.
Multiple Spots on TLC - Formation of regioisomers (alkylation at N-1).- Incomplete reaction.- Product decomposition.- The use of 6-halo-aminopyridazines often improves regioselectivity.[2]- Optimize reaction conditions (temperature, base) to favor the desired isomer.- Ensure complete reaction; if needed, add slightly more α-haloketone.
Difficult Purification - Product and starting material have similar polarity.- Formation of closely related byproducts.- Ensure the reaction goes to completion to consume the starting material.- Try different solvent systems for column chromatography or explore recrystallization.
Charring/Dark Coloration - Reaction temperature too high.- Presence of impurities.- Ensure controlled heating; avoid overheating.- Use purified reagents and solvents.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handling α-Haloketones: α-Haloketones are lachrymatory (tear-inducing) and are potent alkylating agents. They should be handled exclusively in a well-ventilated chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.

  • Solvent Handling: Ethanol is flammable. Ensure that heating is conducted using a heating mantle or oil bath and that no open flames are present.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.

References

  • Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2209-2221. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]

  • Sissouma, D., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 55(1), 183-189. [Link]

  • El Qami, T., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect. [Link]

  • Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Paidi, K. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023). Molbank, 2023(1), M1573. [Link]

Sources

Method

The Strategic Application of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine in Modern Drug Discovery: A Guide for Medicinal Chemists

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, p...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar geometry and rich electronic features make it an ideal framework for designing potent and selective ligands for a variety of biological targets. This guide focuses on a specific, yet underexplored, derivative: 2-Ethyl-6-methylimidazo[1,2-b]pyridazine . We will delve into its potential as a strategic drug intermediate, providing detailed protocols for its synthesis and functionalization, and contextualize its application within the broader landscape of drug development, particularly in the realm of kinase inhibitors.

The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold

The therapeutic relevance of the imidazo[1,2-b]pyridazine nucleus is perhaps best exemplified by the FDA-approved multi-kinase inhibitor, Ponatinib (Iclusig®) .[2][3] Ponatinib's structure features the imidazo[1,2-b]pyridazine core, which serves as a critical anchor for its pharmacophoric elements that interact with the kinase ATP-binding site. Beyond this notable example, the scaffold is integral to compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[4][5] This versatility underscores the immense potential held by novel derivatives such as 2-Ethyl-6-methylimidazo[1,2-b]pyridazine for the development of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a drug intermediate is paramount for its effective utilization in a synthetic workflow. The table below summarizes the key computed properties of the parent imidazo[1,2-b]pyridazine scaffold. The addition of the ethyl and methyl groups in our target molecule will influence these properties, generally increasing lipophilicity (LogP) and molecular weight.

PropertyValue (for Imidazo[1,2-b]pyridazine)Significance in Drug Discovery
Molecular Weight 119.13 g/mol [6]Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP 0.3[6]Influences solubility, permeability, and metabolic stability.
Hydrogen Bond Donors 0Affects binding interactions and membrane permeability.
Hydrogen Bond Acceptors 3Key for forming interactions with biological targets.
Molar Refractivity 34.3 cm³Relates to molecular volume and polarizability.

Characterization Protocol:

Upon synthesis, rigorous characterization of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine is essential to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should reveal characteristic signals for the aromatic protons on the pyridazine and imidazole rings, as well as the ethyl and methyl substituents. The chemical shifts and coupling constants provide definitive structural information.

    • ¹³C NMR will show distinct resonances for each carbon atom in the molecule, further confirming the scaffold's structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the synthesized intermediate. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water gradients is a common starting point.

Synthetic Protocols: Building the Core and Introducing Functionality

The synthesis of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine can be achieved through a well-established cyclocondensation reaction. The general strategy involves the reaction of a substituted 3-aminopyridazine with an α-haloketone.

Protocol 1: Synthesis of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine

This protocol is a representative procedure based on established methods for the synthesis of substituted imidazo[1,2-b]pyridazines.

Materials:

  • 3-Amino-6-methylpyridazine

  • 1-Bromobutan-2-one

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-amino-6-methylpyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add 1-bromobutan-2-one (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 2-Ethyl-6-methylimidazo[1,2-b]pyridazine.

Causality of Experimental Choices:

  • Sodium bicarbonate: Acts as a mild base to neutralize the HBr formed during the cyclization, driving the reaction to completion.

  • Ethanol: A suitable polar protic solvent that facilitates the dissolution of the reactants and the reaction progress.

  • Reflux: Provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Protocol 2: Functionalization at the 3-Position via Halogenation

Introducing a handle for further elaboration is a key step in utilizing this intermediate. Halogenation at the 3-position is a common strategy, as this position is often involved in key interactions with the target protein.

Materials:

  • 2-Ethyl-6-methylimidazo[1,2-b]pyridazine

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (1.0 eq) in DMF in a round-bottom flask.

  • Add NIS or NBS (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford the 3-halo-2-ethyl-6-methylimidazo[1,2-b]pyridazine.

Causality of Experimental Choices:

  • NIS/NBS: These are mild and selective halogenating agents for electron-rich heterocyclic systems.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the electrophilic substitution reaction.

Application in Drug Design: A Gateway to Kinase Inhibitors

The true value of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine lies in its potential as a building block for more complex and pharmacologically active molecules. The ethyl and methyl groups can serve to probe specific pockets within a target's binding site, potentially enhancing potency or selectivity.

A prime application is in the synthesis of novel kinase inhibitors. The 3-halo derivative synthesized in Protocol 2 is a versatile intermediate for cross-coupling reactions, such as the Sonogashira or Suzuki coupling, to introduce various side chains that can mimic the interactions of known inhibitors like Ponatinib.

Conceptual Workflow: Synthesis of a Ponatinib Analogue

The following diagram illustrates a conceptual workflow for the synthesis of a novel kinase inhibitor, starting from our target intermediate.

G cluster_synthesis Synthesis of Intermediate cluster_functionalization Functionalization cluster_coupling Cross-Coupling 3-Amino-6-methylpyridazine 3-Amino-6-methylpyridazine 2-Ethyl-6-methylimidazo[1,2-b]pyridazine 2-Ethyl-6-methylimidazo[1,2-b]pyridazine 3-Amino-6-methylpyridazine->2-Ethyl-6-methylimidazo[1,2-b]pyridazine + 1-Bromobutan-2-one (Protocol 1) 3-Iodo-2-ethyl-6-methylimidazo[1,2-b]pyridazine 3-Iodo-2-ethyl-6-methylimidazo[1,2-b]pyridazine 2-Ethyl-6-methylimidazo[1,2-b]pyridazine->3-Iodo-2-ethyl-6-methylimidazo[1,2-b]pyridazine + NIS (Protocol 2) Novel Kinase Inhibitor Analogue Novel Kinase Inhibitor Analogue 3-Iodo-2-ethyl-6-methylimidazo[1,2-b]pyridazine->Novel Kinase Inhibitor Analogue + Substituted Alkyne/Boronic Acid (e.g., Sonogashira/Suzuki Coupling)

Sources

Application

Electrophilic substitution reactions of imidazo[1,2-b]pyridazine core

Application Note: Regioselective Electrophilic Substitution of the Imidazo[1,2-b]pyridazine Scaffold Executive Summary & Mechanistic Rationale The imidazo[1,2-b]pyridazine core is a highly privileged bicyclic pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Electrophilic Substitution of the Imidazo[1,2-b]pyridazine Scaffold

Executive Summary & Mechanistic Rationale

The imidazo[1,2-b]pyridazine core is a highly privileged bicyclic pharmacophore, prominently featured in FDA-approved kinase inhibitors such as the multi-targeted tyrosine kinase inhibitor ponatinib[1], as well as in numerous preclinical candidates targeting DYRK1A[2] and Pim kinases[3].

Electronic Distribution & Regioselectivity: The fusion of an electron-rich imidazole ring with an electron-deficient pyridazine ring creates a distinct electronic dipole across the molecule. In electrophilic aromatic substitution (SEAr) reactions, the imidazole ring acts as the primary nucleophile. Between the available positions, the C-3 position is overwhelmingly preferred for electrophilic attack[2].

Causality of C-3 Preference: Attack at the C-3 position generates a Wheland intermediate where the positive charge is efficiently delocalized across the imidazole nitrogen atoms. Critically, this resonance stabilization does not disrupt the aromatic sextet of the adjacent pyridazine ring. Conversely, an attack at the C-2 position forces the positive charge into a configuration that disrupts the aromaticity of the pyridazine system, creating a higher activation energy barrier. Consequently, halogenation, formylation, and nitration occur almost exclusively at C-3 under kinetic control.

Reaction Workflow & Pathway

G Start Imidazo[1,2-b]pyridazine Core Electrophile Electrophilic Attack (E+) Start->Electrophile C3 C-3 Position (Preferred) High Electron Density Electrophile->C3 Kinetic Control C2 C-2 Position (Minor/Blocked) Lower Electron Density Electrophile->C2 If C-3 is blocked Wheland3 Stable Wheland Intermediate (Resonance Stabilized) C3->Wheland3 Wheland2 Unstable Intermediate (Disrupts Pyridazine Aromaticity) C2->Wheland2 Prod3 3-Substituted Product (Major Yield) Wheland3->Prod3 -H+ Prod2 2-Substituted Product (Trace/None) Wheland2->Prod2 -H+

Regioselective workflow of SEAr on the imidazo[1,2-b]pyridazine core.

Quantitative Data: Reaction Profiles

The table below summarizes the optimized conditions and expected yields for the functionalization of the C-3 position based on established medicinal chemistry campaigns[2][3][4].

Reaction TypeReagentsSolventTemperatureYield Range
Bromination NBS (1.05 eq)DMF or DCM0 °C to RT85 – 95%
Chlorination NCS (1.10 eq)DMFRT to 50 °C75 – 85%
Formylation POCl₃ (1.5 eq), DMFDMF90 °C – 120 °C45 – 67%
Nitration HNO₃, H₂SO₄Neat (Acidic)0 °C to RT60 – 70%

Validated Experimental Protocols

Protocol A: C-3 Bromination via N-Bromosuccinimide (NBS)

Objective: Synthesize 3-bromoimidazo[1,2-b]pyridazine, a critical intermediate for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions[2][4].

Causality & Design: NBS is specifically chosen over elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine. This prevents over-bromination at C-2 and mitigates oxidative cleavage of the electron-rich imidazole ring[2]. DMF is utilized as the solvent to stabilize the polar Wheland transition state.

Step-by-Step Methodology:

  • Preparation: Dissolve the imidazo[1,2-b]pyridazine starting material (1.0 eq) in anhydrous DMF (to achieve a 0.2 M concentration) under an inert argon or nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Rationale: The initial bromination is exothermic; strict temperature control at 0 °C maximizes C-3 regioselectivity and suppresses side reactions.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes to prevent localized concentration spikes.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (RT) for an additional 2–4 hours.

  • In-Process Control: Monitor reaction completion via TLC (Eluent: 50% EtOAc/Hexane). The 3-bromo product will appear as a distinct, UV-active spot slightly less polar than the starting material.

  • Workup: Quench the reaction by pouring the mixture into a 5-fold volume of ice-cold distilled water. Vigorously stir for 15 minutes. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the product.

Protocol B: C-3 Formylation via Vilsmeier-Haack Reaction

Objective: Synthesize imidazo[1,2-b]pyridazine-3-carbaldehyde.

Causality & Design: The Vilsmeier reagent (chloromethyleniminium ion) is highly electrophilic. However, the electron-withdrawing inductive effect of the fused pyridazine ring dampens the overall nucleophilicity of the imidazole moiety compared to isolated imidazoles. Therefore, standard RT Vilsmeier conditions often fail, necessitating elevated temperatures (90–120 °C) or microwave irradiation to overcome the activation energy barrier[3].

Step-by-Step Methodology:

  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C under an inert atmosphere. Dropwise, add POCl₃ (1.5 eq). Stir for 30 minutes at 0 °C to allow the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the imidazo[1,2-b]pyridazine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the active reagent complex.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 4–6 hours. Alternative: To shorten reaction times and limit thermal degradation, process the sealed reaction vial under microwave irradiation at 120 °C for 20 minutes[3].

  • Hydrolysis & Neutralization: Cool the mixture to RT. Carefully and slowly pour the mixture into an ice-cold, saturated aqueous solution of NaHCO₃. Rationale: This neutralizes the acidic byproducts and hydrolyzes the iminium intermediate into the final aldehyde.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 3-formyl derivative.

Troubleshooting & Analytical Validation

To ensure the integrity of the SEAr protocols, the following self-validating analytical checks must be performed:

  • ¹H NMR Shift Tracking (The Gold Standard): The definitive proof of C-3 vs. C-2 substitution lies in proton NMR. In the unsubstituted imidazo[1,2-b]pyridazine core, the C-3 proton typically appears as a singlet at ~7.8 ppm, while the C-2 proton appears at ~8.1 ppm.

    • Validation: Upon successful C-3 bromination or formylation, the signal at ~7.8 ppm will completely disappear. Furthermore, the remaining C-2 proton will shift downfield (e.g., to ~8.3–8.5 ppm for the formyl group) due to the electron-withdrawing effect of the newly installed C-3 substituent.

  • Incomplete Formylation: If starting material persists during the Vilsmeier-Haack reaction, verify that the POCl₃ is fresh and free of HCl/H₃PO₄ degradation products. If standard heating stalls, immediately pivot to the microwave-assisted protocol to force the reaction to completion[3].

References

  • The pyridazine heterocycle in molecular recognition and drug discovery.National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1qGM5Q_NqDd1v1jEBfZfUxCH5HFq5FpDfUQbqAOR0mAMrfpYT3krmYHXyQ2XmycdI1xjyTBp0B4ZrvDrOyeBsn1QVFANM3WZr0RxzjCRQwcTlLAV7nXDe3JMvRKJ8agKnoDGEgybsvqDfUR8V]
  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases.ORCA - Cardiff University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmf81SXh8qlXYoT90xwvRJp6r6umUHxGNntNYPSOvXmydJ7q5vRT-Qbbqhh2hdsOfGLFl-4BNx-LmuCeeYElDzjjQUoV00OtXAp7HbaIYWBX3rGH39Op5wzYAnDLDIgCeAdQOlTz6zPNz69g7IADbvl8CUUpXCjEgQZo_cpQaaifroq_GcyxfIdO8=]
  • Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation.National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbwMPdwROTACiq0zucpTPX3QkLMfItQxXukEGHPElyNbwd9-loPdMOHCXshK7NHz7tCx85dWJIFD9AhFmO93Svhm2pCF9Uz1nHR6FzpIwi4KY_AltEbtjojBgQsGJDuWBVg6zwwGrZzblQTA==]
  • Synthesis, Kinase Inhibitory Potencies, and in Vitro Antiproliferative Evaluation of New Pim Kinase Inhibitors.American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzjf22rMtTjIIxmrw1_wuGHfDyaTr8a6npaCE9Rbk171lbEDpWfwJm6Si5f8yx9LqwpQqRl7Lv5mDNgrXl_SQfkXkpfdEvMdIYuzy8-RFfLtmzFhVvY6XmFRcT9OH3XMqlnl-8j5mAS8uytO7vJaGL1t_r2iEFQ0rWQtq5]

Sources

Method

Application Note: Vilsmeier-Haack Formylation of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine

Executive Summary & Application Context The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for several FDA-approved kinase inhibitors, including Ponati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for several FDA-approved kinase inhibitors, including Ponatinib (BCR-ABL inhibitor) and Risdiplam (SMN2 splicing modifier). The introduction of a formyl group (-CHO) at the C-3 position is a critical synthetic gateway. This aldehyde handle enables downstream diversification via reductive amination, Wittig olefination (essential for installing acrylamide "warheads" in covalent inhibitors), or oxidation to carboxylic acids.

This guide details the Vilsmeier-Haack formylation of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine . Unlike simple arenes, this fused heterocycle requires careful thermal management to balance conversion against polymerization. This protocol ensures high regioselectivity for the C-3 position, driven by the electron-rich nature of the imidazole ring compared to the electron-deficient pyridazine ring.

Mechanistic Insight

The Vilsmeier-Haack reaction involves the in-situ generation of a chloroiminium species (Vilsmeier reagent), which acts as a mild electrophile.[1][2]

Reaction Mechanism (Graphviz)

The following diagram illustrates the electrophilic attack at the C-3 position, which is the most nucleophilic site on the scaffold.

VilsmeierMechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl3 0°C POCl3 POCl3 Substrate 2-Ethyl-6-methyl imidazo[1,2-b]pyridazine Intermediate C-3 Iminium Intermediate Substrate->Intermediate + VR Electrophilic Subst. (C-3) Aldehyde Target Aldehyde (Product) Intermediate->Aldehyde + H2O / NaOAc Hydrolysis

Figure 1: Mechanistic pathway showing the formation of the electrophilic chloroiminium species and subsequent regioselective attack at C-3.

Experimental Protocol

Reagents & Equipment
ReagentRoleSpecificationsHazard Note
2-Ethyl-6-methylimidazo[1,2-b]pyridazine Substrate>98% PurityIrritant
Phosphorus Oxychloride (POCl₃) ReagentReagentPlus®, 99%Corrosive, Water Reactive
N,N-Dimethylformamide (DMF) Solvent/ReagentAnhydrous, 99.8%Hepatotoxin
Sodium Acetate (NaOAc) Quench BufferAnhydrousIrritant
Dichloromethane (DCM) Extraction SolventHPLC GradeCarcinogen suspect

Equipment:

  • 3-neck Round Bottom Flask (RBF) with Claisen adapter.

  • Inert gas line (Argon or Nitrogen).

  • Temperature probe/thermometer.

  • Dropping funnel (pressure-equalizing).

  • Ice-salt bath (-5°C to 0°C) and Oil bath.

Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent (In-Situ)
  • Setup: Flame-dry a 100 mL 3-neck RBF and flush with Argon. Add DMF (5.0 equiv) .

  • Cooling: Cool the DMF to 0°C using an ice-salt bath. Ensure stirring is vigorous.

  • Addition: Add POCl₃ (1.2 - 1.5 equiv) dropwise via the dropping funnel over 15–20 minutes.

    • Critical Control Point: The internal temperature must not exceed 5°C. A white/yellow precipitate (the Vilsmeier salt) may form.

  • Activation: Stir at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium ion.

Phase 2: Substrate Addition & Reaction
  • Substrate Prep: Dissolve 2-Ethyl-6-methylimidazo[1,2-b]pyridazine (1.0 equiv) in a minimal amount of anhydrous DMF (1–2 mL per gram of substrate).

  • Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Remove the ice bath. Allow the reaction to warm to Room Temperature (RT).

    • Optimization Note: While some electron-rich heterocycles react at RT, imidazo[1,2-b]pyridazines often require heating to 60–70°C for 2–4 hours to drive the reaction to completion. Monitor via TLC (see Section 4).

Phase 3: Quench & Isolation
  • Hydrolysis: Cool the reaction mixture back to 0°C. Slowly pour the mixture into a beaker containing crushed ice and NaOAc (saturated solution) .

    • Why NaOAc? It buffers the pH to ~4-5, promoting hydrolysis of the iminium intermediate without degrading the acid-sensitive aldehyde.

  • Stirring: Stir the aqueous mixture vigorously for 1 hour at RT. The product often precipitates as a solid.

  • Extraction: If no precipitate forms, extract with DCM (3 x 50 mL). Wash combined organics with water (2x) and brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Diagram

Workflow Start Start: Anhydrous DMF Step1 Add POCl3 at 0°C (Form Vilsmeier Reagent) Start->Step1 Step2 Add Substrate in DMF (Dropwise at 0°C) Step1->Step2 Step3 Heat to 60-70°C (2-4 Hours) Step2->Step3 Decision TLC Check: SM Consumed? Step3->Decision Decision->Step3 No Step4 Quench: Pour onto Ice/NaOAc Decision->Step4 Yes Step5 Workup: Extract (DCM) or Filter Solid Step4->Step5 End Final Product: Yellow/Off-white Solid Step5->End

Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at the TLC check.

Quality Control & Characterization

Self-Validating Checks (TLC)
  • Mobile Phase: 5% Methanol in DCM.

  • Observation:

    • Starting Material (SM): Higher R_f (Less polar).

    • Product: Lower R_f (More polar due to carbonyl).

    • Visualization: UV lamp (254 nm). The aldehyde typically fluoresces distinctively compared to the SM.

Expected Analytical Data
  • Appearance: Pale yellow to tan solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~9.80 – 10.20 ppm (s, 1H): Distinctive aldehyde proton (-CH O). Absence of this peak indicates failed hydrolysis.

    • δ ~7.8 – 8.5 ppm: Aromatic protons of the pyridazine ring (shifts slightly downfield compared to SM due to electron-withdrawing -CHO).

    • Alkyl Signals: Ethyl group (quartet ~2.8 ppm, triplet ~1.3 ppm) and Methyl group (singlet ~2.5 ppm) remain intact.

  • MS (ESI): [M+H]⁺ = SM Molecular Weight + 28 Da (Introduction of CO).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / SM Recovery Reaction temperature too low.Increase temperature to 80°C. Ensure Vilsmeier reagent was formed before adding substrate.
No Aldehyde Peak (NMR) Incomplete hydrolysis.Extend stirring time with aqueous NaOAc. Ensure pH is not too acidic (<2).
Chlorinated Side Product Overheating during POCl₃ addition.Chlorination of the pyridazine ring (at C-6 or C-8) can occur if the reaction exotherms uncontrolled. Keep T < 5°C during addition.

References

  • Vilsmeier, A., & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. Link

  • Marhadour, S., & Marchand, P. (2012). Functionalization of the Imidazo[1,2-b]pyridazine Scaffold.Synthesis, 44(18), 2898-2908. (Describes general electrophilic substitution on this scaffold).
  • Goel, R., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.[4]Journal of Chemical Sciences, 130, 81. Link

  • BenchChem Technical Guides. (2025). Protocol for the Formylation of Aromatic Compounds with DMF/POCl3.Link

Sources

Application

Application Note: Synthesis of 3-iodo-2-ethyl-6-methylimidazo[1,2-b]pyridazine

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 3-iodo-2-ethyl-6-methylimidazo[1,2-b]pyridazine . This scaffold is a critical intermediate in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 3-iodo-2-ethyl-6-methylimidazo[1,2-b]pyridazine . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., analogs of Ponatinib and other tyrosine kinase inhibitors) and PET radiotracers targeting amyloid plaques.

The synthesis is broken down into two validated steps:

  • Condensation/Cyclization: Formation of the bicyclic core.

  • Electrophilic Iodination: Regioselective installation of the iodine handle.

Abstract & Utility

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, offering tunable physiochemical properties and favorable metabolic stability. The 3-iodo-2-ethyl-6-methyl derivative is a high-value intermediate. The C-3 iodine serves as a versatile handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to install complex pharmacophores, while the 2-ethyl and 6-methyl groups provide steric bulk and lipophilicity often required for kinase pocket occupancy.

Retrosynthetic Analysis

The synthetic strategy relies on the high nucleophilicity of the pyridazine ring nitrogen and the electron-rich nature of the C-3 position in the fused system.

Retrosynthesis Target Target Molecule (3-iodo-2-ethyl-6-methyl imidazo[1,2-b]pyridazine) Intermediate Core Scaffold (2-ethyl-6-methyl imidazo[1,2-b]pyridazine) Target->Intermediate Electrophilic Iodination (NIS) Precursors Precursors 3-amino-6-methylpyridazine + 1-bromo-2-butanone Intermediate->Precursors Hantzsch-type Condensation

Figure 1: Retrosynthetic disconnection showing the assembly of the bicyclic core followed by late-stage functionalization.

Experimental Protocol

Step 1: Preparation of 2-ethyl-6-methylimidazo[1,2-b]pyridazine

This step involves the condensation of 3-amino-6-methylpyridazine with 1-bromo-2-butanone. The reaction proceeds via N-alkylation of the ring nitrogen followed by cyclodehydration.

Reagents:

  • 3-Amino-6-methylpyridazine (1.0 equiv.) [CAS: 18591-81-6]

  • 1-Bromo-2-butanone (1.2 equiv.) [CAS: 816-40-0]

  • Ethanol (anhydrous, 10 vol)

  • Sodium Bicarbonate (

    
    ) (2.0 equiv.)
    

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-methylpyridazine (10.0 g, 91.6 mmol) and Ethanol (100 mL).

  • Addition: Add 1-bromo-2-butanone (16.6 g, 110 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. The reaction color typically deepens to orange/brown.
    
    • Note: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting amine is polar; the product is less polar.

  • Neutralization: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate. Add

    
      (15.4 g, 183 mmol) and stir for 1 hour to liberate the free base.
    
  • Workup: Remove ethanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-5% Methanol in DCM) to yield the product as a pale yellow solid.

Yield Expectation: 70-85%

Step 2: Synthesis of 3-iodo-2-ethyl-6-methylimidazo[1,2-b]pyridazine

The C-3 position is highly nucleophilic. N-Iodosuccinimide (NIS) is preferred over elemental iodine for its ease of handling and cleaner reaction profile.

Reagents:

  • 2-ethyl-6-methylimidazo[1,2-b]pyridazine (from Step 1) (1.0 equiv.)

  • N-Iodosuccinimide (NIS) (1.1 equiv.) [CAS: 516-12-1]

  • Acetonitrile (MeCN) (10 vol)

Procedure:

  • Dissolution: In a round-bottom flask protected from light (wrap in aluminum foil), dissolve 2-ethyl-6-methylimidazo[1,2-b]pyridazine (5.0 g, 31.0 mmol) in Acetonitrile (50 mL).

  • Iodination: Add NIS (7.67 g, 34.1 mmol) portion-wise at room temperature (

    
    ).
    
    • Critical Control: The reaction is exothermic. Add slowly to maintain temperature.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LCMS for the disappearance of starting material (M+H = 162) and appearance of the iodinated product (M+H = 288).

  • Quench: Dilute the mixture with EtOAc (100 mL) and wash with saturated aqueous Sodium Thiosulfate (

    
    ) solution (2 x 50 mL) to remove excess iodine (indicated by the disappearance of the brown color).
    
  • Workup: Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via short silica plug (eluting with 20% EtOAc/Hexane) to obtain the title compound.

Yield Expectation: 80-90%

Process Workflow Diagram

Workflow Start Start: 3-amino-6-methylpyridazine Step1 Step 1: Cyclization + 1-bromo-2-butanone Reflux, EtOH, 12h Start->Step1 Workup1 Workup 1 Neutralize (NaHCO3) Extract (DCM) Step1->Workup1 Intermediate Intermediate: 2-ethyl-6-methylimidazo[1,2-b]pyridazine Workup1->Intermediate Step2 Step 2: Iodination + NIS, MeCN, RT, 3h (Protect from light) Intermediate->Step2 Quench Quench Wash w/ Na2S2O3 (Removes excess Iodine) Step2->Quench Final Final Product: 3-iodo-2-ethyl-6-methylimidazo[1,2-b]pyridazine Quench->Final

Figure 2: Step-by-step process flow for the synthesis and purification.

Analytical Data & Validation

To ensure the trustworthiness of the synthesized material, compare your data against these standard values derived from analogous structures in the literature.

ParameterSpecification / ExpectationNotes
Appearance Off-white to pale yellow solidDarkening indicates residual iodine or oxidation.
LCMS (ESI+) [M+H]+ = 287.9 / 288.9Characteristic Iodine isotope pattern is not split, but mass is distinct.
1H NMR (CDCl3)

7.85 (d, J=9.2 Hz, 1H, H-8)
Doublet for pyridazine ring proton.

6.95 (d, J=9.2 Hz, 1H, H-7)
Doublet, ortho-coupling to H-8.

2.85 (q, J=7.6 Hz, 2H,

of Et)
Characteristic quartet for ethyl group.

2.60 (s, 3H, 6-Me)
Singlet for methyl on pyridazine ring.

1.35 (t, J=7.6 Hz, 3H,

of Et)
Triplet for ethyl group.

Mechanistic Insight: The absence of a singlet around


 7.6-7.8 ppm (which would correspond to the H-3 proton in the un-iodinated intermediate) confirms the successful installation of the iodine atom.

Safety & Troubleshooting

  • Lachrymator Warning: 1-Bromo-2-butanone is a potent lachrymator. Handle exclusively in a fume hood.

  • Skin Sensitization: NIS and pyridazine derivatives can cause skin irritation. Wear nitrile gloves and lab coat.

  • Troubleshooting Low Yields (Step 1): If the reaction is sluggish, add a catalytic amount of NaI to generate the more reactive alpha-iodoketone in situ (Finkelstein reaction).

  • Troubleshooting Impurities (Step 2): If the product is purple/brown, wash the organic layer more thoroughly with Sodium Thiosulfate to remove occluded iodine species.

References

  • General Synthesis of Imidazo[1,2-b]pyridazines

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for

      
      -Amyloid Plaques.[1][2]
      
    • Source:J. Med. Chem., 2010.[3]

    • Context: Describes the condensation of 3-amino-6-halopyridazines with alpha-bromoketones using sodium bicarbon
    • URL:[Link]

  • Iodination Protocol (NIS Method)

    • Title: A New Approach Towards the Synthesis of 3-Amino-6-(hetero)
    • Source:Tetrahedron, 2003 (via ResearchG
    • Context: Validates the use of N-iodosuccinimide (NIS) in acetonitrile for the regioselective iodination of the C-3 position of imidazo[1,2-b]pyridazines.
    • URL:[Link]

  • One-Pot Variations (Alternative)

    • Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
    • Source:J. Chem. Sci., 2018.[4]

    • Context: Provides background on the reactivity of 2-aminopyridazines with electrophiles.
    • URL:[Link]

Sources

Method

Application Note: Modular Synthesis of Ponatinib Analogs via Imidazo[1,2-b]pyridazine Precursors

Abstract & Strategic Rationale Ponatinib (Iclusig®) represents a clinical milestone as a pan-BCR-ABL inhibitor, uniquely effective against the T315I "gatekeeper" mutation that confers resistance to imatinib, dasatinib, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

Ponatinib (Iclusig®) represents a clinical milestone as a pan-BCR-ABL inhibitor, uniquely effective against the T315I "gatekeeper" mutation that confers resistance to imatinib, dasatinib, and nilotinib. However, its clinical utility is dose-limited by arterial occlusive events and hepatotoxicity.

This Application Note details a modular synthetic platform for generating Ponatinib analogs. By establishing a robust route to the 3-ethynylimidazo[1,2-b]pyridazine scaffold, researchers can rapidly couple diverse "tail" moieties to explore Structure-Activity Relationships (SAR) aimed at maintaining T315I potency while mitigating off-target vascular toxicity.

Key Mechanistic Insight

The imidazo[1,2-b]pyridazine core functions as the hinge-binding motif (mimicking the adenine of ATP), forming critical hydrogen bonds (e.g., with Met318 in ABL). The rigid ethynyl linker projects the "tail" into the hydrophobic pocket behind the gatekeeper residue. Modifications described here focus on altering the "tail" section to tune physicochemical properties (LogP, solubility) without disrupting the critical hinge interaction.

Retrosynthetic Analysis

The synthesis is designed as a convergent 3-component coupling. The central disconnection points are the alkyne linker (via Sonogashira coupling) and the amide bond (via acylation).[1]

Retrosynthesis Target Ponatinib Analog (Target Molecule) Disconnection1 Sonogashira Disconnection Target->Disconnection1 Retro-step 1 Disconnection2 Amide Disconnection Disconnection1->Disconnection2 Core Fragment A: 3-Ethynylimidazo[1,2-b]pyridazine (The Scaffold) Disconnection1->Core Linker Fragment B: 3-Iodo-4-methylbenzoic acid (The Linker) Disconnection2->Linker Tail Fragment C: Functionalized Aniline (The Variable Tail) Disconnection2->Tail

Figure 1: Retrosynthetic breakdown of Ponatinib analogs into three modular components.

Experimental Protocols

Module A: Synthesis of the Scaffold (The "Warhead")

This module constructs the fused bicyclic core and installs the reactive alkyne handle.

Step A1: Cyclocondensation

Reaction: 3-Aminopyridazine + Chloroacetaldehyde → Imidazo[1,2-b]pyridazine

  • Reagents: Dissolve 3-aminopyridazine (1.0 eq) in n-butanol. Add chloroacetaldehyde (40% aq. solution, 1.5 eq).

  • Condition: Reflux at 120°C for 4-6 hours.

  • Workup: Cool to RT. Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with DCM (3x).

  • Purification: Flash chromatography (DCM/MeOH 95:5).

  • Critical Note: Chloroacetaldehyde is highly toxic and an alkylating agent. Use a scrubber system.

Step A2: Regioselective Iodination

Reaction: Imidazo[1,2-b]pyridazine + NIS → 3-Iodoimidazo[1,2-b]pyridazine

  • Setup: Dissolve product from A1 (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C.

  • Execution: Stir at RT for 2 hours. Monitor by TLC (The 3-iodo product is less polar).

  • Quench: Pour into water containing 5% sodium thiosulfate (removes excess iodine color).

  • Yield: Typically 80-85%.

Step A3: Sonogashira Installation of TMS-Acetylene

Reaction: 3-Iodo-core + TMS-Acetylene → 3-(TMS-ethynyl)imidazo[1,2-b]pyridazine

  • Catalyst System: PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%).

  • Solvent/Base: Anhydrous THF / Triethylamine (1:1 ratio). Degas thoroughly with Argon (O₂ kills the catalyst).

  • Procedure: Add the 3-iodo core (1.0 eq), then the catalysts. Add TMS-acetylene (1.5 eq) dropwise.

  • Temp: Heat to 50°C for 3 hours under Argon balloon.

  • Deprotection (In-situ option): Treat crude with TBAF (1.0 M in THF) or K₂CO₃/MeOH to yield the free terminal alkyne: 3-ethynylimidazo[1,2-b]pyridazine .

Module B: Divergent Analog Synthesis (The Coupling)

This is the stage where you introduce diversity. Instead of using the standard Ponatinib "tail," you can couple the scaffold from Module A with a library of aryl halides.

Protocol: General Sonogashira Coupling for Analogs

Reagents:

  • Scaffold: 3-Ethynylimidazo[1,2-b]pyridazine (1.0 eq).

  • Partner: Diverse Aryl Iodides/Bromides (1.1 eq).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

  • Co-catalyst: CuI (3 mol%).

  • Base: Diisopropylamine (DIPEA) (2.0 eq).

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Preparation: In a microwave vial or sealed tube, combine the Scaffold, Aryl Halide, and CuI.

  • Inertion: Cap and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Argon.

  • Solvent Addition: Add degassed DMF and DIPEA via syringe.

  • Reaction:

    • Standard: Heat at 60-80°C for 4-12 hours.

    • Microwave: 100°C for 30 minutes (recommended for rapid library generation).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Workflow Visualization

The following diagram illustrates the critical path for synthesizing the core and coupling it to generate an analog library.

Workflow Start 3-Aminopyridazine Step1 Step 1: Cyclization (ClCH2CHO, 120°C) Start->Step1 Core Imidazo[1,2-b]pyridazine Step1->Core Step2 Step 2: Iodination (NIS, MeCN) Core->Step2 IodoCore 3-Iodo-Intermediate Step2->IodoCore Step3 Step 3: Sonogashira A (TMS-Acetylene) IodoCore->Step3 Alkyne SCAFFOLD READY: 3-Ethynyl-Core Step3->Alkyne Step4 Step 4: Sonogashira B (Pd/Cu, DMF) Alkyne->Step4 Library Aryl Halide Library (Diverse Tails) Library->Step4 Final Ponatinib Analogs Step4->Final

Figure 2: Linear synthesis of the scaffold followed by divergent coupling for analog generation.

QC & Validation Parameters

To ensure the integrity of the synthesized analogs, the following analytical benchmarks must be met.

ParameterMethodAcceptance CriteriaScientific Rationale
Purity HPLC (254 nm)> 95%Essential for biological assay reliability; impurities can cause false positives in kinase assays.
Identity (H-NMR) 1H-NMR (DMSO-d6)Alkyne C-C missing Disappearance of the terminal alkyne proton (~4.5-5.0 ppm) confirms successful coupling.
Identity (C-NMR) 13C-NMR~80-95 ppm peaksCharacteristic shift of internal alkyne carbons.
Residual Metal ICP-MSPd < 10 ppmPalladium trapped in the nitrogen-rich heterocycle is cytotoxic and skews cell-viability data.
Troubleshooting the Sonogashira Coupling
  • Problem: Homocoupling of the alkyne (Glaser coupling).

  • Cause: Presence of Oxygen.[2]

  • Solution: Freeze-pump-thaw degas solvents. Increase the amount of alkyne relative to the aryl halide.

  • Alternative: Use a Copper-free variant (Pd(OAc)₂ / PPh₃ / Pyrrolidine) if copper contamination is affecting biological assays.

References

  • Discovery of Ponatinib (AP24534): Huang, W. S., et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[3] Journal of Medicinal Chemistry, 2010.[3][4]

  • Imidazo[1,2-b]pyridazine Scaffold Review: Goel, R., et al. "Imidazo[1,2-b]pyridazine: A privileged scaffold in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters, 2017.

  • Sonogashira Optimization: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Toxicity Mechanisms: Moslehi, J. J., & Deininger, M. "Tyrosine Kinase Inhibitor-Associated Cardiovascular Toxicity in Chronic Myeloid Leukemia." Journal of Clinical Oncology, 2015.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine Intermediates

Overview The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (e.g., VEGFR2, TAK1, and TYK2 inhibitors)[1],[2],[3]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (e.g., VEGFR2, TAK1, and TYK2 inhibitors)[1],[2],[3]. The synthesis of 2-ethyl-6-methylimidazo[1,2-b]pyridazine typically involves the condensation of 6-methylpyridazin-3-amine with an


-haloketone (such as 1-bromo-2-butanone). Because this reaction often generates regioisomers and leaves unreacted highly polar starting materials, achieving >99% purity requires a highly controlled, self-validating purification system.

This guide provides field-proven methodologies, troubleshooting logic, and quantitative benchmarks to ensure scientific integrity during the isolation of these critical intermediates.

Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction A->B Brine/EtOAc C Flash Column Chromatography B->C Organic Layer D Recrystallization (EtOAc/EtOH) C->D >90% Purity E Pure Intermediate D->E >99% Purity

Figure 1: Two-stage purification workflow for imidazo[1,2-b]pyridazine intermediates.

Section 1: Self-Validating Experimental Protocols

To isolate 2-ethyl-6-methylimidazo[1,2-b]pyridazine with high fidelity, researchers must utilize orthogonal purification techniques: a primary chromatographic separation followed by a thermodynamic purification (crystallization)[1],[4].

Step 1: Reaction Quench and Extraction
  • Concentration: Concentrate the crude condensation reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., n-propanol or 1,2-dimethoxyethane)[5],[6].

  • Partitioning: Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

    • Causality: The basic aqueous wash neutralizes hydrobromide salts formed during the condensation, ensuring the imidazo[1,2-b]pyridazine is in its free-base form. This is essential for driving the target molecule into the organic layer.

  • Washing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 2: Silica Gel Flash Chromatography
  • Dry-Loading: Dry-load the crude extract onto silica gel.

    • Causality: Imidazo[1,2-b]pyridazines have poor solubility in pure non-polar solvents. Dry-loading prevents the compound from precipitating at the top of the column, which would ruin the separation bands.

  • Elution: Elute using a gradient of Hexane/EtOAc (starting at 80:20, ramping to 50:50). For highly basic derivatives, utilize Dichloromethane/EtOAc (9:1)[5].

  • Pooling: Pool fractions based on TLC analysis (highly active under UV 254 nm).

Step 3: Recrystallization (Final Polish)
  • Dissolution: Dissolve the chromatographically purified intermediate (>90% purity) in a minimum volume of boiling EtOAc or Ethanol[1],[4].

  • Cooling: Allow the solution to cool ambiently to room temperature over 2 hours, then transfer to an ice bath for 30 minutes.

    • Causality: Slow cooling ensures the formation of a highly ordered crystal lattice, thermodynamically excluding structurally similar regioisomers that might have co-eluted during chromatography.

  • Isolation: Filter the solid and wash with ice-cold Hexane. Dry under a high vacuum to yield the pure product.

Section 2: Quantitative Performance Metrics

Purification StageTechniqueTypical Yield RecoveryTarget Purity (HPLC)Primary Impurities Removed
Stage 1 Liquid-Liquid Extraction95 - 98%60 - 70%Inorganic salts, water-soluble byproducts
Stage 2 Silica Gel Chromatography75 - 85%90 - 95%Unreacted 6-methylpyridazin-3-amine, major regioisomers
Stage 3 Recrystallization (EtOAc/EtOH)65 - 75%> 99.5%Trace regioisomers, colored oxidation products

Section 3: Troubleshooting Guide & FAQs

Troubleshooting A Issue: Tailing/Streaking on Silica Gel B Cause: Basic N-atoms binding to acidic silanols A->B C Action: Add 1% Et3N to Mobile Phase B->C D Result: Sharp Elution Bands C->D

Figure 2: Troubleshooting pathway for resolving chromatographic streaking of basic intermediates.

Q: My intermediate is streaking severely on the silica column, leading to co-elution with unreacted 6-methylpyridazin-3-amine. How can I resolve this? A: Cause: The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms (specifically N1) that act as strong hydrogen bond acceptors[1]. These nitrogens interact strongly with the acidic silanol groups on the silica gel stationary phase, causing tailing. Solution: Pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in Hexane before loading. Alternatively, add 1% TEA or a small percentage of methanol (e.g., EtOAc/MeOH 95:5) to your mobile phase to outcompete the silanol binding sites[1].

Q: During recrystallization from ethyl acetate, the intermediate "oils out" at the bottom of the flask instead of forming crystals. What is the mechanistic cause and the fix? A: Cause: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure compound is depressed below the temperature at which it saturates the solvent. The compound drops out of solution as a supercooled liquid rather than a solid crystal. Solution: Re-dissolve the oil by adding a small amount of a higher-boiling, more polar solvent (like Ethanol) and heating[4]. Once dissolved, add an anti-solvent (like Hexane) dropwise until the solution becomes faintly turbid. Seed the solution with a pure crystal if available, and ensure the cooling rate is extremely gradual.

Q: How can I easily differentiate the target 2-ethyl-6-methylimidazo[1,2-b]pyridazine from the starting material on a TLC plate? A: Cause/Mechanism: The starting material, 6-methylpyridazin-3-amine, contains a primary amine, making it significantly more polar and capable of specific chemical reactions that the fused bicyclic product cannot undergo. Solution: Use a Ninhydrin stain. The unreacted primary amine will react with ninhydrin upon heating to form a deep purple/pink spot (Ruhemann's purple). The fully cyclized imidazo[1,2-b]pyridazine lacks a primary amine and will remain unstained, though it will be highly visible under short-wave UV light (254 nm).

Q: I am scaling up the synthesis. Is column chromatography strictly necessary, or can I rely solely on recrystallization? A: Cause: While recrystallization is excellent for polishing, relying on it for crude mixtures often fails because high concentrations of structurally similar regioisomers can co-crystallize or severely depress the target's melting point, leading to the oiling out described above. Solution: For scale-up, if chromatography is a bottleneck, perform an acid-base extraction sequence first. Extract the crude mixture into an acidic aqueous layer (e.g., 1M HCl), wash with organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate the imidazo[1,2-b]pyridazine core before proceeding to recrystallization.

References

  • Miyamoto, N., et al. "Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors." Bioorganic & Medicinal Chemistry, Elsevier.
  • Paoli-Lombardo, R., et al. "6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine." Molbank, MDPI.
  • Satyanarayana, B., et al. "Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides." Der Pharma Chemica.
  • Kothari, J., et al. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Med. Chem., PMC.
  • McElroy, W. T., et al. "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling." MedChemComm, PMC.

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in Imidazo[1,2-b]pyridazine Synthesis

Welcome to the Technical Support Center for imidazo[1,2-b]pyridazine chemistry. This privileged heterocyclic scaffold is a cornerstone in the development of potent kinase inhibitors, including therapeutics targeting p38...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazo[1,2-b]pyridazine chemistry. This privileged heterocyclic scaffold is a cornerstone in the development of potent kinase inhibitors, including therapeutics targeting p38 MAP kinase, IRAK4, mTOR, and CDK12/13[1][2][3]. However, the construction and downstream functionalization of this core are notoriously sensitive to moisture.

This guide provides researchers and drug development professionals with a mechanistic understanding of moisture-induced failure modes, self-validating protocols, and troubleshooting strategies to ensure reproducible, high-yielding syntheses.

Mechanistic Overview: The Causality of Moisture Sensitivity

The vulnerability of imidazo[1,2-b]pyridazine synthesis to moisture stems from the highly reactive nature of its precursors and intermediates.

  • Electrophile Quenching during Core Assembly : The core is typically assembled via a Chichibabin-type condensation between a 3-aminopyridazine and an

    
    -haloketone (e.g., 2-chloroacetaldehyde). 
    
    
    
    -Haloketones are highly hygroscopic. In the presence of adventitious water, they undergo rapid hydration to form unreactive gem-diols or polymerize, entirely quenching the electrophilic center required for the initial nitrogen attack.
  • Organometallic Protonation during Functionalization : Downstream regioselective functionalization (e.g., C-3 metalation) often employs Knochel-type bases like TMPMgCl·LiCl. Trace moisture (<50 ppm) acts as a kinetically superior proton source compared to the heterocycle's C-H bond, immediately neutralizing the active base and the resulting magnesiated intermediate[4].

G A 3-Aminopyridazine C Chichibabin Condensation A->C B α-Haloketone (Moisture Sensitive) B->C H2O causes polymerization D Imidazo[1,2-b]pyridazine Core C->D Anhydrous Conditions E TMPMgCl·LiCl Metalation D->E F Cross-Coupling (Suzuki/Negishi) E->F H2O quenches intermediate G Kinase Inhibitor (e.g., CDK12/13) F->G

Imidazo[1,2-b]pyridazine synthesis workflow highlighting critical moisture-sensitive steps.

Troubleshooting FAQs

Q1: My Chichibabin condensation with 2-chloroacetaldehyde yields a black, tarry mixture with <20% product. How can I prevent this? A1: The black tar is a classic signature of 2-chloroacetaldehyde polymerization, catalyzed by moisture and ambient light. Water acts as a nucleophile, initiating a cascade of hydration and aldol-type condensations that outcompete the desired heterocyclization. Solution: Never use aged aqueous solutions of 2-chloroacetaldehyde for sensitive derivatives. Instead, generate it in situ from its acetal precursor (e.g., 2-chloroacetaldehyde dimethyl acetal) using anhydrous acid, or freshly distill the reagent under argon. Ensure all glassware is oven-dried at 135 °C[5].

Q2: When attempting C-3 metalation using TMPMgCl·LiCl, I recover only unfunctionalized starting material. How do I validate my system before adding expensive cross-coupling reagents? A2: Recovery of starting material indicates that either the TMP base was degraded prior to use or the magnesiated intermediate was protonated by moisture in the solvent. Self-Validating Protocol: Do not proceed blindly to the electrophile quench. After the 30-minute metalation window, extract a 0.1 mL aliquot and quench it with iodine (I₂). Perform a rapid crude ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard. If the C-3 iodinated product is absent, your system has a moisture leak. Check your Schlenk lines and titrate your TMP base using salicylaldehyde phenylhydrazone.

Q3: My imidazo[1,2-b]pyridazine boronic ester degrades during storage, ruining my Suzuki-Miyaura couplings. Why? A3: Imidazo[1,2-b]pyridazine boronic esters are highly susceptible to protodeboronation. This process is accelerated by atmospheric moisture and the electron-deficient nature of the diazine ring. Solution: Store these precursors in a desiccator over P₂O₅. For long-term stability, convert them to air- and moisture-stable triisopropyl arylboronate salts or trifluoroborate salts immediately after isolation[4].

Quantitative Data: Moisture Tolerance Thresholds

To maintain scientific integrity and reproducibility, adhere to the following moisture thresholds during your synthetic workflows:

Reaction StepCritical ReagentMax Tolerable H₂OPrimary Failure ModeMitigation Strategy
Chichibabin Condensation

-Haloketones
< 500 ppmHydration & PolymerizationUse acetal precursors; freshly distill prior to use.
Regioselective Metalation TMPMgCl·LiCl< 50 ppmProtonation of active baseOven-dry glassware (135 °C); strictly use Schlenk techniques.
Cross-Coupling Boronic Esters< 200 ppmProtodeboronationStore over P₂O₅; rigorously degas solvents.
Step-by-Step Experimental Methodologies
Protocol 1: Anhydrous Chichibabin Condensation (Core Assembly)
  • System Preparation : Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet. Cool under a continuous stream of argon.

  • Reagent Loading : Dissolve 3-aminopyridazine (1.0 equiv) in strictly anhydrous ethanol or DMF (Karl Fischer titration <500 ppm H₂O) under argon.

  • Electrophile Addition : Add freshly distilled

    
    -haloketone (1.2 equiv) dropwise at 0 °C. Causality note: The low temperature mitigates the exothermic hydration/polymerization side reactions before the amine can attack.
    
  • Cyclization : Heat the mixture to reflux (80–120 °C) for 12–16 hours.

  • Workup : Neutralize carefully with saturated NaHCO₃ to prevent acidic hydrolysis of the newly formed core, extract with EtOAc, and dry over anhydrous Na₂SO₄.

Protocol 2: Regioselective Metalation with TMPMgCl·LiCl (Functionalization)
  • System Purge : Oven-dry a Schlenk flask at 135 °C overnight. Cool under high vacuum and backfill with argon (repeat 3x)[5].

  • Substrate Solvation : Dissolve the imidazo[1,2-b]pyridazine precursor in anhydrous THF (Karl Fischer titration <20 ppm H₂O) and cool to -20 °C.

  • Metalation : Add titrated TMPMgCl·LiCl (1.1 equiv) dropwise. Stir for exactly 30 minutes.

  • System Validation : Remove a 0.1 mL aliquot via a gas-tight syringe, quench with I₂, and confirm metalation efficiency via TLC or rapid NMR.

  • Trapping : Upon validation, add the desired electrophile (e.g., ZnCl₂ for subsequent Negishi coupling) and warm gradually to room temperature.

References
  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry. URL: [Link]

  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry. URL: [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. URL: [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. URL: [Link]

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews. URL: [Link]

Sources

Troubleshooting

Thermal stability profiling of ethyl-substituted imidazopyridazines

Welcome to the Technical Support Center for Kinase Target Engagement. This guide is engineered for drug development professionals and application scientists working with ethyl-substituted imidazopyridazines —a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Target Engagement. This guide is engineered for drug development professionals and application scientists working with ethyl-substituted imidazopyridazines —a privileged heterocyclic scaffold widely investigated for targeting kinases such as PfCDPK1, PIM, CLK, and FGFR.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the thermodynamic causality behind your assay results, ensuring that every protocol you run acts as a self-validating system.

I. Expert Troubleshooting FAQs: Causality & Thermodynamics

Q1: Why does my ethyl-substituted imidazopyridazine exhibit a massive thermal shift (


) in biochemical DSF, but poor cellular target engagement in CETSA? 
The Causality:  The physicochemical properties imparted by the ethyl substitution are a double-edged sword. Structurally, the ethyl group perfectly fills the hydrophobic back pocket of kinases (near the gatekeeper residue), displacing ordered water molecules. This provides a massive entropic gain, dramatically increasing the thermodynamic stability of the kinase-ligand complex (often yielding a 

K)[1]. However, this substitution also increases the compound's lipophilicity (

). In a cellular environment, highly lipophilic compounds are sequestered in lipid bilayers or bind non-specifically to abundant intracellular proteins, drastically reducing the free unbound fraction available to engage the target kinase. Self-Validation Gate: Run a parallel CETSA using cell lysates versus intact cells. If the

is recovered in the lysate format, your issue is cellular permeability or compartmental sequestration, not target affinity[2].

Q2: What causes a negative thermal shift (


) when profiling certain imidazopyridazine analogs? 
The Causality:  A negative 

is not an assay failure; it is a highly specific mechanistic fingerprint. Imidazopyridazines typically act as Type I inhibitors (binding the DFG-in active conformation). However, bulky substitutions (like extended ethyl-aryl groups) can force the kinase into a less thermodynamically stable conformation, such as the DFG-out state (Type II binding). Furthermore, specific steric clashes with the DFG-1 residue can induce conformational strain in the activation loop, leading to ligand-induced destabilization of the global protein fold[3]. Self-Validation Gate: Cross-reference negative shifts with an orthogonal thermodynamic assay like Isothermal Titration Calorimetry (ITC). If ITC confirms a high-affinity binding event driven by entropy (

) despite a negative

, you have successfully trapped a less stable, inactive kinase conformation.

Q3: Why am I seeing biphasic melting curves in my Differential Scanning Fluorimetry (DSF) data? The Causality: Biphasic curves indicate the presence of two distinct unfolding events. For multi-domain kinases, the imidazopyridazine may selectively stabilize the kinase domain while the regulatory domain unfolds at its native


. Alternatively, if you are using a truncated kinase construct, the ethyl-substituted ligand might be inducing partial aggregation prior to full denaturation due to exposed hydrophobic patches.
Self-Validation Gate:  Spike your assay with a known pan-kinase Type I inhibitor (e.g., Staurosporine). If Staurosporine yields a monophasic curve but your imidazopyridazine yields a biphasic curve, the compound is likely inducing a specific intermediate folding state.

II. Standardized Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with internal Quality Control (QC) gates.

Protocol A: Biochemical Differential Scanning Fluorimetry (DSF)

Purpose: Quantify direct thermodynamic stabilization of recombinant kinase domains.

Phase 1: Execution

  • Preparation: Dilute recombinant kinase to

    
     in assay buffer (10 mM HEPES pH 7.5, 500 mM NaCl). High salt prevents non-specific electrostatic aggregation[4].
    
  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Ligand Incubation: Add the ethyl-substituted imidazopyridazine (final concentration

    
    , 1% DMSO). Incubate for 20 minutes at room temperature to reach thermodynamic equilibrium.
    
  • Thermal Ramp: Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

Phase 2: Self-Validation (QC Gates)

  • Gate 1 (Baseline Stability): The apo-protein (DMSO only) must exhibit a clear, sigmoidal unfolding transition with an

    
     for the Boltzmann fit.
    
  • Gate 2 (Positive Control): A reference inhibitor must shift the

    
     by at least 
    
    
    
    K.

Phase 3: Causal Analysis Calculate the first derivative of the fluorescence curve (


). The peak represents the 

. A shift (

)

K indicates specific target engagement[3].
Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: Validate target engagement and compound permeability in living cells.

Phase 1: Execution

  • Treatment: Incubate live cells (e.g., HCT116) with

    
     of the imidazopyridazine analog or vehicle (0.1% DMSO) for 1 hour at 37°C.
    
  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using three freeze-thaw cycles in liquid nitrogen to avoid detergent-induced disruption of the ligand-target complex[5].

  • Clearance: Centrifuge at 20,000

    
     for 20 minutes at 4°C to pellet denatured/aggregated proteins.
    
  • Detection: Quantify the remaining soluble kinase in the supernatant via Western Blot or AlphaLISA.

Phase 2: Self-Validation (QC Gates)

  • Gate 1 (Isothermal Dose-Response): Select the

    
     of the apo-protein and perform a compound concentration gradient (IT-CETSA). The resulting curve must demonstrate dose-dependent stabilization, proving the shift is driven by mass action (ligand binding) and not cellular toxicity.
    

III. Quantitative Data Summaries

The following table synthesizes the structure-activity relationship (SAR) and thermal stability profiles of various imidazopyridazine modifications.

Table 1: Thermal Stability Profiling of Imidazopyridazine Derivatives

Compound ModificationTarget KinaseBiochemical

(K)
Cellular Efficacy (

)
Mechanistic Observation
Unsubstituted Core PfCDPK1+15.7180 nMBaseline canonical hinge binding[1].
3-Fluoropyridyl + Ethyl Spacer PfCDPK1+28.012 nMOptimal hydrophobic back-pocket fit; extreme thermodynamic stability[1].
Extended Bulky Substitution CLK1-4.0N/ADFG-1 clash; ligand-induced destabilization of the activation loop[3].
Ponatinib (Imidazo[1,2-b]pyridazine) FGFR1+12.55 nMRigidification of the DFG-out conformation (Type II binding)[2].

IV. Mechanistic & Workflow Visualizations

The following diagrams map the experimental logic and the molecular causality of imidazopyridazine binding.

CETSA_Workflow A 1. Intact Cell Treatment (Imidazopyridazine vs. DMSO) B 2. Thermal Gradient (Denaturation Phase) A->B Incubate 1h C 3. Cell Lysis & Centrifugation (Aggregation Clearance) B->C Heat 3 min D 4. Target Quantification (Soluble Kinase Detection) C->D Extract supernatant E 5. Isothermal Analysis (Calculate ΔTm Shift) D->E Fit Boltzmann curve

CETSA experimental workflow for intracellular target engagement.

Binding_Mechanism Ligand Ethyl-Imidazopyridazine Scaffold Hinge Canonical Hinge Binding (ATP Competitive) Ligand->Hinge Core scaffold BackPocket Hydrophobic Back Pocket (Gatekeeper Interaction) Ligand->BackPocket Ethyl substitution DFG DFG-Out Conformation (Type II Inhibition) Ligand->DFG Extended linkers Stabilize Positive Thermal Shift (ΔTm > 0) Thermodynamic Stabilization Hinge->Stabilize Rigidifies N-lobe BackPocket->Stabilize Displaces ordered water Destabilize Negative Thermal Shift (ΔTm < 0) Conformational Strain DFG->Destabilize Entropic penalty

Mechanistic pathways of imidazopyridazine kinase binding and thermal stability outcomes.

V. References

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) . National Center for Biotechnology Information (PMC). Available at:[Link]

  • DFG-1 residue controls inhibitor binding mode and affinity providing a basis for rational design of kinase inhibitor selectivity . bioRxiv. Available at:[Link]

  • Comprehensive Pharmacology . DOKUMEN.PUB. Available at:[Link]

  • Malaria Research | Kelly Chibale Research Unit: Medicinal Chemistry . University of Cape Town. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Structural Elucidation of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Analytical Method Comparison, Solvent Effects, and Spectrometer Performance Executive Summary The compound 2-Ethyl-6-me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Analytical Method Comparison, Solvent Effects, and Spectrometer Performance

Executive Summary

The compound 2-Ethyl-6-methylimidazo[1,2-b]pyridazine belongs to a privileged class of nitrogen-rich bicyclic heterocycles. The imidazo[1,2-b]pyridazine scaffold is heavily utilized in modern medicinal chemistry, particularly in the rational design of highly potent kinase inhibitors and antimalarial agents[1]. Because subtle structural modifications to this core drastically alter its pharmacological profile, rigorous structural elucidation during synthesis is non-negotiable.

This guide objectively compares the performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and spectrometer field strengths (400 MHz vs. 600 MHz) to help scientists optimize their 1H NMR analytical workflows for this specific heterocyclic class.

Molecular Architecture & Expected Spin Systems

The imidazo[1,2-b]pyridazine framework is a fused bicyclic system containing three nitrogen atoms (N1, N4, N5)[2]. The electron density distribution across this heteroaromatic core heavily dictates the chemical shifts of its attached protons:

  • Imidazole Ring (H-3): The isolated proton at the C-3 position typically resonates as a sharp singlet in the downfield aromatic region (~7.5–8.0 ppm) due to the strong deshielding effect of the adjacent bridgehead nitrogen (N4).

  • Pyridazine Ring (H-7, H-8): The protons at C-7 and C-8 form an isolated AX spin system. They appear as two distinct doublets with an ortho-coupling constant (

    
     Hz). H-8 is generally shifted further downfield than H-7 due to its proximity to the strongly electronegative bridgehead nitrogen.
    
  • Aliphatic Substituents: The 6-methyl group appears as a 3H singlet (~2.5 ppm), while the 2-ethyl group presents a classic first-order A2X3 pattern: a 2H quartet (~2.8 ppm) and a 3H triplet (~1.3 ppm).

Comparative Analysis I: Solvent Systems (CDCl3 vs. DMSO-d6)

The Causality of Solvent Effects: Nitrogen heterocycles are exceptionally sensitive to the dielectric constant and hydrogen-bonding capacity of the NMR solvent[3]. Chloroform-d (CDCl3) is a low-polarity solvent that largely preserves the molecule's intrinsic electron distribution. In contrast, Dimethyl sulfoxide-d6 (DMSO-d6) is a strongly polar, hydrogen-bond accepting solvent.

When 2-Ethyl-6-methylimidazo[1,2-b]pyridazine is dissolved in DMSO-d6, the solvent molecules interact strongly with the nitrogen lone pairs. This interaction withdraws electron density from the heteroaromatic rings, resulting in a pronounced anisotropic deshielding effect that shifts the aromatic protons (H-3, H-7, H-8) significantly downfield[4]. Conversely, the aliphatic protons (ethyl and methyl groups) lack these strong solvent interactions and experience minimal solvent-induced shifts[5].

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm)
Proton AssignmentMultiplicityCDCl3 (δ ppm)DMSO-d6 (δ ppm)Δδ (DMSO - CDCl3)
H-8 (Pyridazine)Doublet (d)7.788.05+0.27
H-3 (Imidazole)Singlet (s)7.557.82+0.27
H-7 (Pyridazine)Doublet (d)6.857.12+0.27
C2-CH2 (Ethyl)Quartet (q)2.852.78-0.07
C6-CH3 (Methyl)Singlet (s)2.522.48-0.04
C2-CH3 (Ethyl)Triplet (t)1.321.25-0.07
(Note: Chemical shifts are representative empirical values based on analogous imidazo[1,2-b]pyridazine systems).

Comparative Analysis II: Magnetic Field Strength (400 MHz vs. 600 MHz)

The Causality of Field Strength: The choice of spectrometer frequency impacts both sensitivity (Signal-to-Noise, S/N) and spectral dispersion. The energy difference between the


 and 

spin states increases linearly with the external magnetic field (

), leading to a greater Boltzmann population difference and inherently higher S/N at 600 MHz. Furthermore, chemical shift dispersion (measured in Hz) scales with

, while scalar coupling constants (

, in Hz) remain field-independent. Consequently, the

ratio increases at 600 MHz, pushing the AX system of the pyridazine ring closer to ideal first-order kinetics and preventing peak overlap with potential synthetic impurities[1].
Table 2: Performance Metrics for Heterocycle Analysis
Metric400 MHz (9.4 Tesla)600 MHz (14.1 Tesla)Practical Implication for Drug Discovery
Chemical Shift Dispersion Baseline1.5x greater (in Hz)Prevents overlap of H-7/H-8 with aromatic impurities or residual solvents.
Signal-to-Noise (S/N) Baseline~1.8x higherAllows accurate quantitative integration with <2 mg of sample.
Second-Order Effects ModerateMinimalAX system (H-7/H-8) approaches ideal first-order kinetics, simplifying coupling analysis.
Acquisition Time (Equal S/N)~15 mins~5 minsEnables higher throughput for library screening and crude reaction monitoring.

Standardized & Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility across different laboratories, the following self-validating protocol must be strictly adhered to when acquiring 1H NMR data for this compound.

Step 1: Sample Preparation

  • Action: Weigh exactly 5.0 mg of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine and dissolve completely in 600 µL of DMSO-d6 (containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: 5.0 mg ensures a sufficient concentration gradient for a high S/N ratio in a single scan, minimizing the need for extensive signal averaging while preventing concentration-dependent aggregation.

Step 2: Probe Tuning and Matching (Wobb)

  • Action: Insert the sample into the spectrometer. Tune the probe to the exact Larmor frequency of 1H for the specific dielectric constant of DMSO.

  • Causality: Optimizes the power transfer between the RF coil and the sample, maximizing the Free Induction Decay (FID) amplitude.

Step 3: Locking and Shimming (Self-Validation Check)

  • Action: Lock onto the deuterium frequency of DMSO-d6. Perform an iterative 3D gradient shimming (Z1-Z5, X, Y).

  • Validation: The protocol is validated only if the lock level is highly stable and the un-apodized residual DMSO solvent peak width at half-height (

    
    ) is strictly < 1.0 Hz.
    

Step 4: Pulse Calibration (P1)

  • Action: Determine the exact 90° pulse width for the sample.

  • Causality: Variations in solvent ionic strength change the RF field penetration. Calibrating the 90° pulse ensures maximum transverse magnetization, which is a prerequisite for accurate quantitative integration.

Step 5: Acquisition & Processing

  • Action: Set the relaxation delay (D1) to 2.0 seconds (ensuring

    
     for the slowest relaxing proton). Set the number of scans (NS) to 16. Acquire the FID. Apply a 0.3 Hz exponential line-broadening (LB) window function prior to Fourier Transform.
    
  • Validation: Perform zero-order and first-order phase correction manually until all peaks exhibit pure absorptive Lorentzian line shapes.

Analytical Workflow Visualization

G cluster_0 Sample Preparation cluster_1 NMR Acquisition (400/600 MHz) cluster_2 Data Processing N1 Weigh 5.0 mg of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine N2 Dissolve in 600 µL Deuterated Solvent (CDCl3/DMSO-d6) N1->N2 N3 Lock & Shim (Self-Validating W1/2 < 1.0 Hz) N2->N3 N4 Pulse Calibration (Determine 90° Pulse) N3->N4 N5 Data Collection (ns=16, d1=2.0s) N4->N5 N6 Fourier Transform & Phase Correction N5->N6 N7 Baseline Correction & Integration N6->N7

Workflow for 1H NMR acquisition and structural elucidation of nitrogen heterocycles.

References

  • Title: Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Source: acs.org URL: [Link]

  • Title: Solvent Effects on Nitrogen Chemical Shifts | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide Source: unn.edu.ng URL: [Link]

Sources

Comparative

The "Magic Methyl" vs. Ethyl Paradigm in Kinase Inhibitor Scaffolds: A Comparative Guide to Potency, Selectivity, and PK Optimization

Executive Summary: The Weight of a Single Carbon In the rational design of ATP-competitive kinase inhibitors, the difference between a methyl (–CH₃) and an ethyl (–CH₂CH₃) substitution is a mere 14 Daltons. Yet, this sin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Weight of a Single Carbon

In the rational design of ATP-competitive kinase inhibitors, the difference between a methyl (–CH₃) and an ethyl (–CH₂CH₃) substitution is a mere 14 Daltons. Yet, this single methylene unit can be the deciding factor between a blockbuster therapeutic and a failed clinical candidate.

As medicinal chemists, we frequently observe the "Magic Methyl" effect —a phenomenon where the introduction of a single methyl group yields a disproportionate, non-additive leap in binding affinity, sometimes exceeding a 100-fold improvement [2]. Conversely, extending that methyl to an ethyl group often introduces rotational entropy penalties or steric clashes in tightly constrained hinge regions. This guide objectively compares the biophysical, kinetic, and pharmacokinetic (PK) impacts of methyl versus ethyl substituted scaffolds, providing a self-validating framework for your optimization pipelines.

Mechanistic Causality: Thermodynamics & Conformational Trapping

To understand why these substitutions behave differently, we must look beyond simple 2D structure-activity relationships (SAR) and examine the 3D biophysics of the kinase active site.

The Case for the Methyl Group (–CH₃)
  • Desolvation Free Energy: Methyl groups are highly effective at displacing ordered water molecules from hydrophobic pockets. This release of structured water into the bulk solvent provides an entropically favorable driving force for binding.

  • Conformational Trapping: In kinases such as p38α and Abl, a strategically placed methyl group physically stabilizes the closed conformation of the phosphate-binding loop (P-loop). This "traps" the inhibitor inside the ATP-binding site. Removing the methyl group causes the P-loop to revert to an open conformation, leading to rapid ligand dissociation and a >200-fold loss in affinity [1].

The Case for the Ethyl Group (–CH₂CH₃)

Extending a methyl to an ethyl introduces a rotational degree of freedom.

  • When it succeeds: If the binding pocket (e.g., the solvent-exposed R1 region) is deep enough, the ethyl group can maximize van der Waals contacts without paying a high steric penalty.

  • When it fails: In the highly conserved hinge-binding region, the extra methylene often induces severe steric clashes with gatekeeper residues. Furthermore, the energetic penalty required to freeze the ethyl group's rotatable bond upon binding often negates any enthalpic gains.

ConformationalTrapping A Kinase Apo State (Open P-loop) B Ligand Binding (ATP Pocket) A->B C Methyl Scaffold (Fills Hydrophobic Pocket) B->C Addition of -CH3 D Ethyl Scaffold (Steric Clash / Entropy Penalty) B->D Addition of -CH2CH3 E P-loop Closes (Conformational Trap) C->E Stabilizes F P-loop Remains Open (Rapid Dissociation) D->F Destabilizes G High Affinity (Low k_off) Potent IC50 E->G H Low Affinity (High k_off) Weak IC50 F->H

Fig 1: Logical flow of the inhibitor trapping model driven by methyl vs. ethyl substitution.

Comparative Quantitative Data

The table below summarizes field-proven data where a direct comparison between methyl and ethyl (or bulkier) substitutions dictated the fate of the scaffold.

Target KinaseScaffold BaseSubstitution ChangeIC₅₀ (nM)Primary Mechanistic DriverRef
PI3Kδ/γ Isoquinolone (Duvelisib analog)Ethyl

Methyl
2.5 (δ), 27 (γ)Reduction of steric clash in the hinge region, enabling dual PI3Kδ/γ potency.[3]
SIK3 Pyrazole carboxamideEthyl

Methyl
1.1Maintained hydrophobic packing while drastically reducing unbound plasma clearance.[4]
p38α Pyridine / Biphenyl amineDes-methyl

Methyl
~200x boostMethyl stabilizes the closed P-loop, enabling the "inhibitor trapping" mechanism.[1]

Experimental Workflows & Self-Validating Protocols

Relying solely on IC₅₀ values to compare these scaffolds is a critical error; IC₅₀ is highly dependent on ATP concentration and assay conditions. To rigorously evaluate the impact of an ethyl vs. methyl substitution, we must employ a self-validating system that measures both thermodynamic activity and kinetic residence time .

Protocol A: High-Throughput Thermodynamic Profiling (ADP-Glo™ Assay)

Causality: We utilize the ADP-Glo assay because it is a universal, homogenous luminescent assay that directly measures ADP production. It avoids the regulatory hurdles of ³²P radiometric assays while maintaining extreme sensitivity to subtle IC₅₀ shifts caused by alkyl substitutions.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, incubate 10 µL of the target kinase (e.g., SIK3) with its specific substrate and ultra-pure ATP at the

    
     concentration. Add the methyl/ethyl scaffold variants in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate for 60 minutes at Room Temperature (RT).
    
  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at RT.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin. Incubate for 30 minutes.

  • Data Acquisition & Validation: Read luminescence. Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a pan-kinase inhibitor (e.g., Staurosporine) as the positive control. The assay is only valid if Z' > 0.5.

ADPGloWorkflow Step1 Step 1: Kinase Reaction Kinase + Substrate + ATP +/- Inhibitor (Me vs Et) Step2 Step 2: ATP Depletion Add ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 Step 3: ADP Detection Add Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 Step 4: Luminescence Luciferase/Luciferin Reaction (Signal ∝ Kinase Activity) Step3->Step4

Fig 2: Step-by-step workflow of the self-validating ADP-Glo Kinase Assay.

Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: If the methyl group is acting via the inhibitor trapping model, the primary kinetic change will be a drastically reduced dissociation rate (


), leading to a longer residence time [1]. SPR allows us to decouple 

from

.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the His-tagged target kinase onto an NTA sensor chip via amine coupling or direct Ni²⁺ capture.

  • Analyte Injection: Flow the methyl and ethyl variants over the chip at 5 different concentrations (ranging from 0.1x to 10x the estimated

    
    ). Maintain a flow rate of 30 µL/min to minimize mass transport limitations.
    
  • Dissociation Phase: Switch to running buffer and monitor the dissociation phase for at least 30 minutes. Crucial: The methyl variant should exhibit a significantly shallower dissociation curve if conformational trapping is occurring.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Case Studies in Scaffold Optimization

Case Study 1: Tuning Hinge Region Sterics in PI3Kδ/γ Inhibitors

During the development of Duvelisib (a dual PI3Kδ/γ inhibitor), researchers optimized an isoquinolone scaffold originally derived from Idelalisib analogs. By reducing a bulky ethyl group down to a methyl group (and swapping a fluorine for a chlorine), they relieved a critical steric clash in the ATP-binding hinge region. This precise structural contraction allowed the purine scaffold to form optimal hydrogen bonds with key residues (GLU826 and VAL828), yielding single-digit nanomolar dual potency[3].

Case Study 2: Decoupling Potency from Clearance in SIK Inhibitors

In the optimization of Salt-Inducible Kinase (SIK) inhibitors for autoimmune diseases, researchers faced a pharmacokinetic bottleneck. An ethyl carboxamide substituted pyrazole scaffold exhibited excellent potency but poor PK properties. By replacing the ethyl group with a methyl group, the scaffold maintained its ~1.1 nM SIK3 potency but drastically reduced unbound plasma clearance and improved oral bioavailability to 60%. The methyl group provided the perfect balance of lipophilic efficiency without the metabolic liability of the extended alkyl chain [4].

References

  • Spassov DS. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. Int J Mol Sci. 2024. URL: [Link]

  • Kramer C, Fuchs JE, Liedl KR. Strong Nonadditivity as a Key Structure–Activity Relationship Feature: Distinguishing Structural Changes from Assay Artifacts. J Chem Inf Model. 2015. URL: [Link]

  • Zhang H, He F, Gao G, Wang X. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. 2023. URL: [Link]

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. J Med Chem. 2023. URL: [Link]

Validation

Technical Guide: UV-Vis Absorption Maxima of Imidazo[1,2-b]pyridazine Derivatives

Executive Summary The imidazo[1,2-b]pyridazine scaffold represents a distinct class of 6-5 fused aza-heterocycles, distinguished from its more common isomer, imidazo[1,2-a]pyridine, by the presence of an additional nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a distinct class of 6-5 fused aza-heterocycles, distinguished from its more common isomer, imidazo[1,2-a]pyridine, by the presence of an additional nitrogen atom at position 4.[1] This structural modification imparts significant electron deficiency to the core, making it a privileged scaffold in two high-value domains: kinase inhibition (e.g., Ponatinib analogs) and organic light-emitting diodes (OLEDs) (as n-type electron transporters).

This guide provides a comparative analysis of the UV-Vis absorption maxima (


) of these derivatives, elucidating the structure-property relationships (SPR) driven by substituent effects and solvatochromism.

Part 1: The Scaffold & Electronic Landscape

Structural Comparison and Electronic Theory

The optical properties of imidazo[1,2-b]pyridazine are governed by its uneven electron distribution. Unlike the imidazo[1,2-a]pyridine, the additional nitrogen (N4) in the pyridazine ring stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron acceptance.

  • Core Characteristic: Electron-deficient (n-type semiconductor behavior).

  • Electronic Transition: Primary absorption bands arise from

    
     transitions (aromatic core) and Intramolecular Charge Transfer (ICT) bands when electron-donating groups (EDGs) are present.
    
Electronic Structure Diagram

The following diagram illustrates the core numbering and the "Push-Pull" electronic vector typically exploited in optoelectronic applications.

G Core Imidazo[1,2-b]pyridazine Core (Electron Deficient / Acceptor) BandGap HOMO-LUMO Gap (u03bbmax shift) Core->BandGap Determines Sub_C6 C6 Substituent (Modulates LUMO) Sub_C6->Core Inductive/Mesomeric Effect Sub_C2 C2/C3 Substituents (Conjugation Extension) Sub_C2->Core Hyperconjugation / Extended u03c0-system

Figure 1: Structure-Property Relationship (SPR) logic for the imidazo[1,2-b]pyridazine scaffold. Substituents at C6 and C8 strongly influence the electron affinity of the pyridazine ring.

Part 2: Comparative Optical Data

The absorption maxima of these derivatives are highly sensitive to the nature of substituents. The table below categorizes derivatives by their electronic "push-pull" character.

Table 1: UV-Vis Absorption Maxima of Selected Derivatives
Compound ClassSubstituent Pattern

(nm)

(

)
SolventElectronic Effect / Note
Parent/Simple 6-Chloro-2-phenyl 250, 296, 382 ~11,000 (main)MeCNBaseline spectrum. High energy bands dominate; weak tailing >350 nm.
Medicinal 7-Methyl-2-phenyl (DM1)245 - 310 N/AMeOHHypsochromic shift relative to highly conjugated variants due to lack of strong donors.
Medicinal 6-Methoxy-2-phenyl (DM2)250 - 320 N/AMeOHMethoxy (EDG) raises HOMO, slightly red-shifting the lowest energy band vs. methyl.
OLED Host dCzMePydz (Carbazole-fused)360 (onset) HighTolueneStrong ICT character. Carbazole acts as donor; Pyridazine as acceptor.
TADF Emitter dPXZMePydz (Phenoxazine-fused)445 (onset) HighTolueneSignificant Red Shift. Phenoxazine is a stronger donor than carbazole, narrowing the band gap.
Isomer Analog Imidazo[1,2-a]pyridine (Ref)250 - 330VariableMeCNReference standard. Generally absorbs at shorter wavelengths than equivalent pyridazine ICT systems.

Key Insight: The "dCzMePydz" and "dPXZMePydz" entries demonstrate the scaffold's utility in Thermally Activated Delayed Fluorescence (TADF) . The imidazo[1,2-b]pyridazine core serves as a robust acceptor, allowing for tunable emission from blue to deep red depending on the donor strength attached at C6/C8.

Part 3: Mechanistic Analysis & Solvatochromism[1]

The "Push-Pull" Effect

In derivatives containing electron-donating groups (e.g., amines, carbazoles) at the phenyl ring or C6 position, the molecule exhibits Intramolecular Charge Transfer (ICT) .[1]

  • Ground State: Polar.

  • Excited State: Highly polar.

  • Observation: These compounds exhibit positive solvatochromism . As solvent polarity increases (e.g., Toluene

    
     Acetonitrile), the excited state is stabilized more than the ground state, leading to a bathochromic (red) shift  in emission and broadening of the absorption band.
    
Comparison with Imidazo[1,2-a]pyridine

While both scaffolds are planar and aromatic:

  • Imidazo[1,2-a]pyridine: Electron-rich 5-membered ring fused to a neutral 6-membered ring.

  • Imidazo[1,2-b]pyridazine: Electron-rich 5-membered ring fused to an electron-deficient 6-membered ring.

    • Consequence: The pyridazine derivatives generally possess a smaller HOMO-LUMO gap when coupled with donors, making them superior for red-shifted applications (e.g., bio-imaging probes).

Part 4: Experimental Protocol for Spectral Characterization

To ensure data integrity and reproducibility, the following protocol minimizes artifacts such as aggregation or solvent cutoff interference.

Solvatochromic Assessment Workflow

Protocol Start Sample Preparation (10 mM Stock in DMSO) Dilution Dilute to 10-50 u03bcM in Test Solvents Start->Dilution Solvents Select Solvents: 1. Toluene (Non-polar) 2. DCM (Medium) 3. MeCN (Polar/Aprotic) 4. MeOH (Polar/Protic) Dilution->Solvents Blank Baseline Correction (Double-beam or Cuvette match) Dilution->Blank Scan Scan 200-800 nm (Scan rate: 240 nm/min) Blank->Scan Check Check for Aggregation: Does peak shape change with conc? Scan->Check Check->Dilution Yes (Dilute further) Final Calculate u03b5 and u03bbmax Check->Final No

Figure 2: Validated workflow for UV-Vis characterization. Note the aggregation check, which is critical for planar heterocyclic systems.

Critical Technical Considerations
  • Solvent Cutoffs: Avoid Acetone (

    
     nm) as it interferes with the primary 
    
    
    
    transitions of this scaffold. Preferred solvents are Acetonitrile (MeCN) and Methanol (MeOH) (
    
    
    nm).[1]
  • Acid Sensitivity: The N4 nitrogen is basic (

    
    ). Ensure solvents are acid-free; accidental protonation will cause a massive hypsochromic shift (blue shift) by eliminating the lone pair's contribution to the 
    
    
    
    -system.
  • Concentration: Maintain concentrations below

    
     to prevent 
    
    
    
    -stacking aggregation, which manifests as band broadening or the appearance of a new red-shifted shoulder.

Part 5: Synthesis Context

Understanding the synthetic origin helps in predicting impurities (e.g., unreacted


-haloketones).
  • Standard Route: Condensation of 3-amino-6-chloropyridazine with

    
    -bromoketones (reflux in EtOH/NaHCO
    
    
    
    ).
  • Purification Note: These derivatives effectively fluoresce on TLC plates under 254 nm and 365 nm light, aiding purification.

References

  • OLED Host Materials: Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. ACS Applied Materials & Interfaces.

  • TADF Emitters: Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry.

  • Medicinal Chemistry (SAR): Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.[2]

  • Synthesis & Antiepileptic Activity: Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives. ChemMedChem.

  • General Heterocyclic Spectra: Interpretation of UV-Vis Spectra of Nitrogen Heterocycles. University of Toronto Scarborough Guidelines.

Sources

Comparative

Pharmacokinetic Optimization of Imidazopyridazine Analogs: A Comparative Technical Guide

The following technical guide provides an in-depth pharmacokinetic (PK) profile comparison of imidazopyridazine analogs. This document is structured for researchers and drug development professionals, focusing on the opt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacokinetic (PK) profile comparison of imidazopyridazine analogs. This document is structured for researchers and drug development professionals, focusing on the optimization of this privileged scaffold from early hits to preclinical candidates.

Executive Summary: The Imidazopyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., Ponatinib, FLT3/Aurora inhibitors) and antimalarial agents (PfPI4K inhibitors).[1]

While the scaffold offers exceptional potency and selectivity due to its ability to mimic the purine ring of ATP, it frequently suffers from two critical PK liabilities:

  • Poor Aqueous Solubility: The planar, aromatic nature of the core leads to high crystal lattice energy and low solubility, limiting oral absorption.

  • Rapid Oxidative Clearance: The electron-rich heterocycle and common side chains (e.g., anilines) are prone to rapid CYP450-mediated metabolism.

This guide compares "Generation 1" (early hits) vs. "Generation 2" (optimized leads) to demonstrate how structural modifications impact PK parameters (


, 

,

).

Comparative PK Profile Analysis

Case Study A: Improving Metabolic Stability in Tyk2 Inhibitors

Context: Early imidazopyridazine-based Tyk2 inhibitors (Series A) utilized a 6-anilino linkage.[2] While potent, these compounds exhibited rapid clearance in liver microsomes.[3] Optimization Strategy: Replacement of the unstable anilino linkage with a 2-oxo-1,2-dihydropyridine (pyridone) moiety (Series B).

Table 1: PK Parameter Comparison (Rat)

Data synthesized from Tyk2 inhibitor optimization studies (e.g., Liang et al.).

ParameterSeries A (Anilino-linked) Series B (Pyridone-linked) Impact of Modification

(Human Microsomes)
> 100 µL/min/mg (High)< 15 µL/min/mg (Low)>85% Reduction in intrinsic clearance.
Clearance (

)
45 mL/min/kg7.8 mL/min/kgReduced hepatic extraction ratio.
Bioavailability (

)
< 20%114%Complete absorption achieved.
Half-life (

)
0.8 h4.2 hExtended duration of action.
Mechanism Electron-rich aniline ring prone to CYP oxidation.Pyridone ring is metabolically robust and forms intramolecular H-bonds.[2]
Case Study B: Solubility & Permeability in Antimalarials

Context: Potent antimalarial imidazopyridazines (e.g., KAF156 analogs) often face solubility-limited absorption. Optimization Strategy: Use of Sulfoxide prodrugs (Series Y) that metabolize to active Sulfones (Series Z) in vivo, or replacing methyl groups with cyclopropyl rings.

Table 2: Physicochemical & PK Trade-offs

Data synthesized from PfPI4K inhibitor studies (e.g., Le Manach et al.).

Compound ClassSolubility (pH 6.5)hERG Inhibition (

)
In Vivo Efficacy (Mouse)
Sulfone (Active) 5 µM (Poor)2.1 µM (High Risk)98% Parasite Reduction
Sulfoxide (Prodrug) 200 µM (High) > 30 µM (Safe)99% (Bioactivated in vivo)
Cyclopropyl Analog 60 µM (Moderate)15 µM (Moderate)Cured (3/3 mice)

Key Insight: The sulfoxide acts as a "solubility handle," improving dissolution in the gut before being oxidized to the active sulfone in the liver. This strategy decouples solubility from target potency.

Visualizing the Optimization Logic

Diagram 1: Metabolic Soft Spot Analysis

This diagram maps the common sites of metabolic liability on the imidazopyridazine core and the corresponding medicinal chemistry fixes.

MetabolicSoftSpots Core Imidazo[1,2-b]pyridazine Core Scaffold Site1 Pos 3: Aromatic Ring (Oxidation prone) Core->Site1 CYP3A4 Attack Site2 Pos 6: Linker (N-dealkylation) Core->Site2 CYP2D6 Attack Site3 Pos 8: Solvent Front (Glucuronidation) Core->Site3 Phase II Conj. Fix1 Fix: Add Fluorine or Chlorination Site1->Fix1 Optimization Fix2 Fix: Switch Aniline to Pyridone/Ether Site2->Fix2 Optimization Fix3 Fix: Add Polar Group (Morpholine/Piperazine) Site3->Fix3 Optimization

Caption: Identification of metabolic liabilities (Red) and structural optimization strategies (Green) for the imidazopyridazine scaffold.

Experimental Protocols

To generate the data cited above, the following self-validating protocols are recommended. These differ from standard screens by incorporating specific controls for the imidazopyridazine class.

Protocol A: Microsomal Intrinsic Clearance ( )

Purpose: To determine metabolic stability and predict hepatic clearance.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation System:

    • Species: Mixed gender Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes and buffer at 37°C for 5 min.

    • Spike compound to final concentration of 1 µM (ensure DMSO < 0.1%).

    • Initiate reaction with NADPH.

    • Sample at

      
       min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Self-Validation Step: Include Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil

      
       min, the assay metabolism is compromised; discard data.
      
  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
Protocol B: Kinetic Solubility Assay

Purpose: To assess the "solubility-limited absorption" risk common to this scaffold.

  • Dosing: Add 10 µL of 10 mM DMSO stock to 490 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 200 µM).

  • Equilibration: Shake at 300 rpm for 24 hours at room temperature.

  • Filtration: Vacuum filter to remove precipitate.

  • Quantification:

    • Analyze filtrate via UV-Vis (254/280 nm) or LC-MS.

    • Calibration: Compare against a standard curve of the compound in 100% DMSO (theoretical 100% solubility).

  • Validation:

    • Control: Reserpine (Low sol: < 5 µM) and Hydrocortisone (High sol: > 200 µM).

Decision Framework for Lead Optimization

The following workflow illustrates the logical progression for optimizing an imidazopyridazine hit based on PK data.

OptimizationWorkflow Start Imidazopyridazine Hit (IC50 < 100 nM) Step1 Measure Solubility (pH 7.4) Start->Step1 Decision1 Solubility > 50 µM? Step1->Decision1 Step2 Measure Microsomal CL (Human/Rat) Decision1->Step2 Yes Action_Sol Add Polar Groups (Morpholine/Piperazine) or Make Sulfoxide Prodrug Decision1->Action_Sol No Decision2 CL < 20 µL/min/mg? Step2->Decision2 Action_Met Block Oxidation Sites (F, Cl, Cyclopropyl) or Replace Linker Decision2->Action_Met No InVivo Rat PK Study (IV/PO) Decision2->InVivo Yes Action_Sol->Step1 Action_Met->Step2

Caption: Logical decision tree for troubleshooting PK liabilities in imidazopyridazine drug discovery.

Conclusion

Optimizing imidazopyridazine analogs requires a delicate balance between maintaining kinase/target affinity and improving physicochemical properties. The data confirms that linker modification (e.g., aniline to pyridone) is the most effective strategy for reducing clearance, while prodrug strategies (sulfoxides) or saturation (cyclopropyl) best address solubility limits.

References

  • Liang, J. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Le Manach, C. et al. (2014). Antiplasmodial Imidazopyridazines: Structure–Activity Relationship Studies Lead to the Identification of Analogues with Improved Solubility and hERG Profiles. Journal of Medicinal Chemistry. Link

  • Bouchard, H. et al. (2013). Discovery of 6-((2-oxo-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Nagle, A. et al. (2014). Imidazopyridazines: A Potent, Orally Bioavailable Class of Antimalarials Targeting Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Journal of Medicinal Chemistry. Link

  • Yoon, Y. et al. (2013). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine. As a niche chemical compound, specific regulatory disposal codes may not be explicit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine. As a niche chemical compound, specific regulatory disposal codes may not be explicitly published. Therefore, this document synthesizes best practices derived from the known hazards of analogous imidazo-based heterocyclic compounds and the foundational chemical waste management regulations established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance.

Hazard Characterization and Assessment

The primary health concerns associated with this class of compounds involve irritation and acute toxicity.[1][2] The imidazo[1,2-b]pyridazine scaffold is a core component in various biologically active molecules, and certain derivatives have been shown to exhibit cytotoxic potential, suggesting that waste should be handled with care to avoid exposure.[4][5][6]

Inferred Hazard Profile:

Hazard Classification Description Rationale & Representative Sources
Acute Toxicity, Oral Likely harmful if swallowed. SDS for similar compounds consistently lists this as a primary hazard.[1][3]
Skin Corrosion/Irritation Expected to cause skin irritation. A common characteristic of nitrogen-containing heterocyclic compounds.[2][3]
Serious Eye Damage/Irritation Expected to cause serious eye irritation. Direct contact with eyes is likely to cause significant irritation.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation. Inhalation of dust or aerosols should be avoided.[1][2][3]

| Ecological Hazards | Data is largely unavailable. | Due to the lack of ecotoxicity data, the compound must be prevented from entering the environment as a precaution.[7][8] |

Governing Regulatory Framework

The disposal of laboratory chemicals in the United States is governed by a strict regulatory framework designed to protect both laboratory workers and the environment.

  • OSHA 29 CFR 1910.1450 - "The Laboratory Standard" : This standard mandates the creation of a written Chemical Hygiene Plan (CHP) for all laboratories.[9][10] Your institution's CHP is the primary document that outlines specific procedures for safe chemical handling, including waste disposal.[11] All disposal activities for 2-Ethyl-6-methylimidazo[1,2-b]pyridazine must conform to the protocols established in your site-specific CHP.

  • Environmental Protection Agency (EPA) - Resource Conservation and Recovery Act (RCRA) : The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[12][13] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Pouring chemical waste down the drain or disposing of it in regular trash is strictly prohibited under RCRA.[13] Your laboratory is considered a "generator" of hazardous waste and must adhere to specific requirements for labeling, storage, and disposal.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling and preparing 2-Ethyl-6-methylimidazo[1,2-b]pyridazine for final disposal.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure you are wearing appropriate PPE to mitigate exposure risks identified in the hazard assessment.

  • Eye Protection : Chemical safety goggles or a face shield.[3][14]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility chart.[15]

  • Body Protection : A fully buttoned laboratory coat.[15]

Step 2: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Collect waste 2-Ethyl-6-methylimidazo[1,2-b]pyridazine and any materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated waste container.

  • Do Not Mix with incompatible materials. Based on the general reactivity of imidazole-type compounds, this waste should be kept separate from:

    • Strong Oxidizing Agents[15][16]

    • Strong Acids, Acid Chlorides, and Acid Anhydrides[15][16]

Step 3: Select and Prepare the Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Container Material : Use a chemically compatible container with a secure, leak-proof screw cap.[12][13] High-density polyethylene (HDPE) is a suitable choice.

  • Container Condition : Ensure the container is clean, dry, and free from damage or deterioration.[12]

  • Venting : No special venting is required, but the container must be sealed to prevent the release of vapors.[15]

Step 4: Label the Waste Container Correctly

Proper labeling is an absolute requirement by the EPA and OSHA.[17][18] As soon as the first drop of waste is added, affix a completed hazardous waste tag. The tag must include:

  • The words "Hazardous Waste" [13][18]

  • Full Chemical Name : "Waste 2-Ethyl-6-methylimidazo[1,2-b]pyridazine". Do not use abbreviations or chemical formulas.[13]

  • Hazard Identification : Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant) based on the assessment in Section 1.

  • Generator Information : Your name, Principal Investigator (PI), department, and room number.[13]

Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[19]

  • Store the sealed and labeled waste container in your lab's designated SAA.

  • Ensure the SAA is equipped with secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[12]

  • Storage time limits in the SAA are regulated, and containers must be moved to a central accumulation area once they are full or have been accumulating for the maximum allowed time (typically six to twelve months for academic labs).[12][19]

Disposal Decision Workflow

The following diagram illustrates the logical flow from chemical use to final disposal.

DisposalWorkflow cluster_Lab In The Laboratory cluster_EHS EHS / Institutional Procedure A Generation of Waste (Pure compound, solutions, contaminated materials) B Characterize Waste (Consult SDS of analogs, assess hazards) A->B C Select Compatible Waste Container B->C D Label Container with 'Hazardous Waste' Tag C->D E Accumulate in SAA (Secondary Containment) D->E F Container Full or Time Limit Reached? E->F F->E No G Complete Chemical Collection Request Form F->G Yes H Transfer to Central Accumulation Area (CAA) G->H I Arrange Pickup by Licensed Waste Vendor H->I J Final Disposal (Incineration or other approved method) I->J

Caption: Decision workflow for compliant chemical waste disposal.

Decontamination and Spill Management

Accidents can happen, and preparedness is key to safety.

  • Routine Decontamination : Glassware and equipment that have come into contact with 2-Ethyl-6-methylimidazo[1,2-b]pyridazine should be decontaminated before reuse. Rinse thoroughly with an appropriate solvent (e.g., ethanol or acetone), collecting the initial rinse as hazardous waste. Then, wash with soap and water.

  • Spill Response :

    • Alert Personnel : Immediately alert others in the area.

    • Evacuate : If the spill is large or you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

    • Containment (for small spills) : If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Absorb liquids with an inert material (e.g., vermiculite or sand).[14]

    • Collection : Carefully sweep up the absorbed material and any remaining solid, place it in a sealed container, and label it as "Hazardous Waste" with a full description of the contents.[2][15]

    • Decontaminate : Clean the spill area with a suitable solvent and then with soap and water.

    • Dispose : Manage all spill cleanup materials as hazardous waste.[20]

Final Disposal by Certified Vendor

The ultimate destruction of the chemical waste is a regulated process that must not be undertaken by laboratory staff.

  • EHS Coordination : Once your waste container is ready for removal from the laboratory, follow your institution's procedure for waste pickup, which typically involves submitting a chemical collection request to your EHS office.[15]

  • Licensed Vendor : Your institution's EHS department will work with a licensed and certified hazardous waste disposal company. These vendors are equipped to transport the waste and dispose of it using approved methods, most commonly high-temperature incineration, which ensures the complete destruction of the organic molecule.[1][2][18]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine is conducted in a manner that is safe, responsible, and fully compliant with all regulatory requirements.

References

  • 29 CFR 1910.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. MSE Supplies.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
  • OSHA FACTSHEET LABOR
  • How to Dispose of Chemical Waste. Environmental Health and Safety, Columbia University.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Chemical Waste Disposal Guidelines for Educ
  • SAFETY DATA SHEET - Ethyl imidazo[1,2-a]pyridine-2-carboxyl
  • SAFETY DATA SHEET - 2-Ethyl-6-methylpyrazine. Sigma-Aldrich.
  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridine. TCI Chemicals.
  • Standard Operating Procedure for Imidazole.
  • SAFETY DATA SHEET - Imidazo[1,2-b]pyridazine. Fisher Scientific.
  • Safety Data Sheet - Bimekizumab. MedchemExpress.com.
  • Safety Data Sheet - Imidazo[1,2-a]pyridine-7-carboxylic acid. ChemScene.
  • SAFETY DATA SHEET - IMIDAZOLE. Elemental Microanalysis.
  • SAFETY DATA SHEET - 1-Imidazole. Fisher Scientific.
  • SAFETY DATA SHEET - Imidazole. Fisher Scientific.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed.

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Handling

Personal protective equipment for handling 2-Ethyl-6-methylimidazo[1,2-b]pyridazine

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling privileged pharmacophores like 2-Ethyl-6-methylimidazo[1,2-b]pyridazine . This compound is no...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling privileged pharmacophores like 2-Ethyl-6-methylimidazo[1,2-b]pyridazine . This compound is not merely a standard laboratory reagent; it is a highly versatile building block extensively utilized in modern drug discovery to synthesize potent kinase inhibitors[1].

Because imidazo[1,2-b]pyridazine derivatives are intentionally designed to be highly cell-permeable to reach intracellular targets—such as TAK1 in multiple myeloma[2] or Bruton's Tyrosine Kinase (BTK) in B-cell malignancies[3]—their handling requires a heightened level of operational security. The very physicochemical properties that make this scaffold effective in pharmacology (e.g., optimal lipophilicity and low molecular weight) also increase the risk of rapid systemic absorption upon accidental exposure.

Below is the comprehensive, step-by-step safety and operational guide for handling 2-Ethyl-6-methylimidazo[1,2-b]pyridazine.

Chemical Profile & Mechanistic Toxicology

Before interacting with the compound, operators must understand the causality behind its hazard classifications. The compound presents as a solid powder, making aerosolization the primary vector for exposure[4].

Table 1: Chemical & Hazard Profile

PropertyValueMechanistic Implication
Chemical Name 2-Ethyl-6-methylimidazo[1,2-b]pyridazineCore scaffold for intracellular kinase targeting.
CAS Number 570416-57-8Unique identifier for SDS cross-referencing[4].
Molecular Weight 161.20 g/mol Low MW facilitates rapid biological membrane crossing.
GHS Hazards H302, H315, H319, H335Acute oral toxicity, severe dermal/ocular/respiratory irritant[4].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a vital, self-validating barrier system. Each piece of equipment is selected to neutralize a specific physical or chemical threat posed by this compound[4].

Table 2: Required PPE and Causality Rationale

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double Nitrile Gloves (≥0.11mm thickness)Blocks dermal absorption (H315). Double-gloving is mandatory because the lipophilic nature of the scaffold can degrade single-layer barriers over time.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to aerosolized particulates, mitigating serious eye irritation (H319). Safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-Retardant Lab Coat (Nomex)Prevents accumulation of reactive dust on clothing. Cuffs must be tucked under the outer glove layer to eliminate skin exposure gaps.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a Class II fume hood. Mitigates respiratory tract irritation (H335) from airborne dust.

Operational Handling & Experimental Workflows

The following protocol utilizes a self-validating approach to ensure safety during the weighing and solubilization of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine.

Protocol 1: Safe Weighing and Solubilization

  • Environmental Control: Ensure the chemical fume hood has a certified face velocity of 80-100 fpm. Lay down a disposable anti-static weighing mat.

    • Causality: Static charge causes fine powders to aerosolize, exponentially increasing inhalation and cross-contamination risks.

  • PPE Verification: Don all required PPE (see Table 2). Inspect the outer nitrile gloves for micro-tears by trapping air and applying pressure.

  • Dispensing: Use a grounded, anti-static micro-spatula to transfer the powder onto a tared glass weighing boat.

    • Self-Validation Step: Observe the powder on the spatula. If the powder clings erratically or "jumps," static is present. You must use an ionizing bar to neutralize the static field before proceeding.

  • In-Hood Solubilization: Dissolve the powder in your primary reaction solvent (e.g., anhydrous DMSO or DMF) inside the fume hood before transferring it to the main reaction vessel.

    • Causality: Transferring the compound in a liquid state completely eliminates the risk of airborne dust exposure during transit across the laboratory.

OperationalWorkflow A 1. Cold-Chain Storage (-20°C) B 2. PPE Donning (Nitrile, Goggles, Coat) A->B C 3. Fume Hood Transfer (Class II BSC) B->C D 4. Weighing & Solubilization (Anti-Static Tools) C->D E 5. Chemical Synthesis (Kinase Inhibitor Prep) D->E F 6. Waste Segregation (Halogenated/Aqueous) E->F

Safe handling and operational workflow for imidazo[1,2-b]pyridazine.

Biological Context: Why Rigor Matters

To understand the necessity of these precautions, researchers must respect the downstream biological power of the molecules they are synthesizing. Imidazo[1,2-b]pyridazines are frequently used to synthesize inhibitors that block the Transforming Growth Factor-β Activated Kinase 1 (TAK1)[2]. By inhibiting TAK1, these compounds shut down the NF-κB and MAPK signaling pathways, ultimately inducing apoptosis in multiple myeloma cells[2]. Accidental exposure to highly active derivatives can inadvertently interfere with the operator's own cellular kinase pathways.

TAK1Pathway Cytokine Pro-inflammatory Cytokines Receptor Receptor Activation Cytokine->Receptor TAK1 TAK1 Kinase Receptor->TAK1 NFkB NF-κB / MAPK Pathways TAK1->NFkB Survival Multiple Myeloma Cell Survival NFkB->Survival Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->TAK1 Inhibits

TAK1 kinase inhibition pathway by imidazo[1,2-b]pyridazine derivatives.

Spill Response & Waste Disposal Plan

In the event of a powder spill, standard sweeping will exacerbate the hazard by aerosolizing the compound. Follow this immediate response plan:

Protocol 2: Spill Response and Decontamination

  • Isolation: Immediately alert personnel in the vicinity. If the spill is outside the hood, restrict access to the area.

  • Dust Suppression (Containment): Do not dry-sweep. Gently cover the spilled powder with absorbent paper towels dampened with a 10% ethanol/water solution. Causality: The moisture binds the fine particulates, preventing them from becoming airborne (H335 mitigation).

  • Collection: Use a non-sparking scoop to lift the dampened towels and powder. Place all materials into a clearly labeled, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with isopropanol to dissolve any remaining lipophilic residue, followed by a standard soap and water wash.

    • Self-Validation Step: Perform a wipe test on the cleaned surface using a clean swab and solvent. If synthesizing fluorescent derivatives, a UV light inspection can rapidly confirm total decontamination.

  • Disposal: Dispose of the sealed container as Hazardous Solid Waste in accordance with institutional and EPA/local environmental regulations. Do not mix with halogenated liquid waste streams.

References

  • Title: 570416-57-8 | 2-Ethyl-6-methylimidazo[1,2-b]pyridazine - BLDpharm | Source: bldpharm.com | URL: 4

  • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma | Source: rsc.org | URL: 2

  • Title: Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Source: researchgate.net | URL: 1

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors | Source: acs.org | URL: 3

Sources

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